2-(2-Fluoro-6-nitrophenyl)acetic Acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-fluoro-6-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRZNBSLSBQAIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2-Fluoro-6-nitrophenyl)acetic acid (CAS 136916-19-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited publicly available experimental data exists for 2-(2-Fluoro-6-nitrophenyl)acetic acid. This guide provides foundational information, a proposed synthesis protocol based on analogous chemical reactions, and predicted physicochemical properties to serve as a resource for researchers. All predicted data should be verified through empirical testing.
Core Compound Information
This compound is a substituted aromatic carboxylic acid. Its structure, featuring a fluorine atom and a nitro group ortho to the acetic acid moiety, makes it a potentially valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and fluoro groups can influence the reactivity of the phenyl ring and the acidity of the carboxylic acid.
| Identifier | Value |
| CAS Number | 136916-19-3 |
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol |
| IUPAC Name | This compound |
Physicochemical Properties
| Property | Predicted/Inferred Value | Notes |
| Appearance | Pale yellow to off-white solid | Based on related nitrophenylacetic acids |
| Melting Point | Data not available | Likely a crystalline solid with a defined melting point |
| Boiling Point | Data not available | Expected to be high due to polarity and molecular weight |
| pKa | < 4 | The presence of two ortho electron-withdrawing groups (F, NO₂) is expected to significantly increase the acidity of the carboxylic acid compared to phenylacetic acid. |
| LogP | ~1.5 - 2.0 | Estimated based on similar structures. The fluoro and nitro groups will influence lipophilicity. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | Typical for aromatic carboxylic acids. |
Proposed Synthesis and Experimental Protocol
There is no specific, published experimental protocol for the synthesis of this compound. However, a plausible synthetic route can be proposed based on established organic chemistry methodologies, particularly the nitration of a corresponding fluorophenylacetic acid derivative.
Proposed Synthesis Workflow
Caption: Proposed three-step synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of Ethyl 2-(2-fluorophenyl)acetate
-
Reaction Setup: To a solution of 2-fluorophenylacetic acid (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of starting material) at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be purified further by vacuum distillation if necessary.
Step 2: Synthesis of Ethyl 2-(2-fluoro-6-nitrophenyl)acetate
-
Reaction Setup: In a flask maintained at 0°C (ice bath), slowly add concentrated sulfuric acid to the ethyl 2-(2-fluorophenyl)acetate (1.0 eq).
-
Nitration: While maintaining the temperature at 0°C, add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise with vigorous stirring. The addition rate should be controlled to keep the internal temperature below 5-10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate. Wash the combined organic layers with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Hydrolysis: Dissolve the purified ethyl 2-(2-fluoro-6-nitrophenyl)acetate (1.0 eq) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M). Stir the mixture at room temperature or gently heat to facilitate hydrolysis. Monitor the reaction by TLC.
-
Acidification: Once the hydrolysis is complete, cool the mixture in an ice bath and acidify to a pH of ~1-2 with concentrated hydrochloric acid. A precipitate should form.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Applications in Drug Discovery
Substituted phenylacetic acids are important scaffolds in medicinal chemistry. While the specific biological activity of this compound is not documented, its structural features suggest its potential as an intermediate in the synthesis of more complex, biologically active molecules. The nitro group can be reduced to an amine, which can then be further functionalized, and the fluorine atom can enhance metabolic stability and binding affinity.
Generalized Drug Discovery Workflow
Caption: Role as a building block in a hypothetical drug discovery workflow.
Safety Information
As with any chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on the GHS classifications of structurally similar compounds, it may be a skin and eye irritant. All waste should be disposed of in accordance with local regulations.
Technical Guide: Physicochemical Properties of 2-(2-Fluoro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluoro-6-nitrophenyl)acetic acid, a substituted phenylacetic acid derivative, holds potential as a building block in medicinal chemistry and drug discovery. Its structural features, including a fluorine atom and a nitro group on the phenyl ring, are known to modulate physicochemical and biological properties. Understanding these properties is critical for predicting the compound's behavior in biological systems and for its rational application in the design of new therapeutic agents. This technical guide provides an overview of the key physicochemical properties of this compound and details the experimental protocols for their determination.
Core Physicochemical Properties
A summary of the core physicochemical properties for this compound is presented below. It should be noted that experimental values are yet to be determined and published.
| Property | Value |
| Molecular Formula | C₈H₆FNO₄ |
| Molecular Weight | 199.14 g/mol |
| Melting Point | Not Determined |
| pKa | Not Determined |
| Aqueous Solubility | Not Determined |
| LogP (Octanol-Water Partition Coefficient) | Not Determined |
Experimental Protocols
Detailed methodologies for the experimental determination of the key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.
Melting Point Determination
The melting point of a solid is a measure of its purity and is the temperature at which it changes state from solid to liquid.
Methodology: Capillary Melting Point Method [1][2][3][4]
-
Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[2][4]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.[4]
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium between the sample and the thermometer.[3]
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting) are recorded. This range is the melting point of the substance.[1][2]
-
Purity Check: A sharp melting range (typically 1-2 °C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[3]
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology: Potentiometric Titration [5][6]
-
Solution Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration Setup: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added in small, known increments using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of steepest inflection on the curve.
-
pKa Calculation: The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). At this point, the concentrations of the acid and its conjugate base are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.[5]
Alternative Methodology: NMR Spectroscopy [7][8][9]
The pKa can also be determined by monitoring the change in the chemical shift of specific nuclei (e.g., ¹H or ¹³C) as a function of pH. This method is particularly useful for compounds with low solubility or when only small amounts of the substance are available.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter that influences the absorption and distribution of a drug candidate.
Methodology: Shake-Flask Method
-
Equilibrium Establishment: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
Agitation: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid.
-
Concentration Measurement: The concentration of the dissolved compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Solubility Expression: The aqueous solubility is expressed in units of mass per volume (e.g., mg/mL or µg/mL) or molarity (mol/L).
The solubility of carboxylic acids is generally pH-dependent, with solubility increasing at pH values above the pKa due to the formation of the more soluble carboxylate salt.[10] Carboxylic acids with a small number of carbon atoms are typically more soluble in water due to the ability of the polar carboxyl group to form hydrogen bonds with water molecules.[11][12]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and its potential to cross biological membranes.
Methodology: Shake-Flask Method [13][14][15][16][17]
-
Solvent System: The method uses a biphasic system of n-octanol and water (or a pH 7.4 buffer to determine LogD for ionizable compounds). The two solvents are pre-saturated with each other.[16]
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a set period to allow the compound to partition between the two immiscible liquids until equilibrium is reached.[14][15]
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate a clean separation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[17]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel compound such as this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. athabascau.ca [athabascau.ca]
- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 5. web.williams.edu [web.williams.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 11. CK12-Foundation [flexbooks.ck12.org]
- 12. passmyexams.co.uk [passmyexams.co.uk]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(2-Fluoro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-(2-Fluoro-6-nitrophenyl)acetic acid. The information is intended for researchers, scientists, and professionals involved in drug development and other chemical research fields.
Molecular Structure and Properties
This compound is an organic compound featuring a phenylacetic acid core substituted with both a fluorine atom and a nitro group at the ortho positions.
Chemical Structure:
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 136916-19-3 | N/A |
| Molecular Formula | C₈H₆FNO₄ | N/A |
| Molecular Weight | 199.14 g/mol | N/A |
| Appearance | Predicted: White to light yellow solid | N/A |
| Solubility | Predicted: Soluble in organic solvents like DMSO and methanol | N/A |
Synthesis
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed):
This protocol is adapted from general procedures for the nitration of phenylacetic acid derivatives.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 2-fluorophenylacetic acid in concentrated sulfuric acid to 0°C in an ice bath.
-
Nitration: Slowly add a chilled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask while maintaining the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice. The solid precipitate is then collected by vacuum filtration and washed with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.
Spectroscopic Characterization (Predicted)
Experimentally determined spectroscopic data for this compound is not available in the public domain. The following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Broad singlet | 1H | -COOH |
| ~7.8-8.0 | Triplet | 1H | Aromatic H |
| ~7.4-7.6 | Doublet | 1H | Aromatic H |
| ~7.2-7.4 | Doublet | 1H | Aromatic H |
| ~4.0 | Singlet | 2H | -CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | -COOH |
| ~150-155 (d) | C-F |
| ~148-152 | C-NO₂ |
| ~130-135 | Aromatic C-H |
| ~125-130 | Aromatic C-H |
| ~120-125 (d) | Aromatic C-H |
| ~115-120 | Aromatic C-CH₂ |
| ~35-40 | -CH₂- |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| 3100-3000 | C-H stretch (aromatic) |
| 2900-2800 | C-H stretch (aliphatic) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1530 and ~1350 | N-O stretch (nitro group) |
| ~1200 | C-F stretch |
Mass Spectrometry Fragmentation (Predicted):
In an electrospray ionization mass spectrum (ESI-MS), the molecule is expected to show a prominent [M-H]⁻ ion in negative ion mode at m/z 198.02. Key fragmentation pathways in MS/MS would likely involve the loss of CO₂ (44 Da) from the carboxylate anion and the loss of NO₂ (46 Da).
Experimental Workflow for Spectroscopic Analysis:
Caption: Workflow for spectroscopic characterization.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid group can undergo typical reactions such as esterification and amidation. The nitro group can be reduced to an amine, which can then be used in further synthetic transformations. The fluorine atom and the nitro group activate the aromatic ring for nucleophilic aromatic substitution reactions.
While specific biological activities for this compound are not widely reported, related fluorinated and nitrated phenylacetic acid derivatives have been investigated for various therapeutic applications, including as anti-inflammatory and antimicrobial agents. The structural motifs present in this molecule make it a potential building block in medicinal chemistry for the synthesis of more complex bioactive molecules.
Safety and Handling
No specific toxicity data for this compound is available. However, based on the safety data for structurally similar compounds, it should be handled with care.
Table 5: General Safety Precautions
| Hazard | Precaution |
| Skin and Eye Irritation | Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. |
| Inhalation | Handle in a well-ventilated area or in a fume hood to avoid inhaling dust. |
| Ingestion | Avoid ingestion. Wash hands thoroughly after handling. |
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed safety and handling information.
Disclaimer: This document is intended for informational purposes only and is not a substitute for professional scientific guidance. All chemical manipulations should be performed by trained individuals in a properly equipped laboratory, following all applicable safety protocols. The predicted data has not been experimentally verified.
An In-depth Technical Guide to the Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 2-(2-Fluoro-6-nitrophenyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The described methodology is based on established chemical transformations, offering a robust route from commercially available starting materials. This document includes detailed experimental protocols adapted from analogous reactions, quantitative data where available, and a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in a three-step sequence commencing with 2-Fluoro-6-nitrotoluene. This pathway involves a side-chain functionalization strategy, a common and effective method for the elaboration of toluene derivatives. The key transformations are:
-
Radical Bromination: The methyl group of 2-Fluoro-6-nitrotoluene is converted to a bromomethyl group to furnish 2-Fluoro-6-nitrobenzyl bromide.
-
Nucleophilic Substitution (Cyanation): The resulting benzyl bromide is then subjected to a nucleophilic substitution reaction with a cyanide salt to yield 2-(2-Fluoro-6-nitrophenyl)acetonitrile.
-
Hydrolysis: The final step involves the hydrolysis of the nitrile functionality to the desired carboxylic acid, this compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar substrates and are expected to be effective for this synthesis. Optimization of reaction conditions may be necessary to achieve optimal yields and purity.
Step 1: Synthesis of 2-Fluoro-6-nitrobenzyl bromide
This procedure is adapted from the radical bromination of o-nitrotoluene.
Reaction:
-
Starting Material: 2-Fluoro-6-nitrotoluene
-
Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
-
Solvent: Carbon tetrachloride (CCl₄) or another suitable non-polar solvent.
Methodology:
-
To a solution of 2-Fluoro-6-nitrotoluene (1.0 eq.) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) for the consumption of the starting material.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 2-Fluoro-6-nitrobenzyl bromide, which can be purified by recrystallization or column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Purity |
| 2-Fluoro-6-nitrotoluene | 155.13 | 1.0 | >98% |
| N-Bromosuccinimide | 177.98 | 1.1 | >98% |
| AIBN | 164.21 | 0.02 | >98% |
Step 2: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile
This protocol is based on the nucleophilic substitution of benzyl halides with cyanide.[1][2][3]
Reaction:
-
Starting Material: 2-Fluoro-6-nitrobenzyl bromide
-
Reagent: Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Solvent: Ethanol or a similar polar aprotic solvent.
Methodology:
-
In a round-bottom flask, dissolve 2-Fluoro-6-nitrobenzyl bromide (1.0 eq.) in ethanol.
-
In a separate flask, prepare a solution of sodium cyanide (1.2 eq.) in a minimal amount of water and add it to the ethanolic solution of the bromide.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield crude 2-(2-Fluoro-6-nitrophenyl)acetonitrile. Purification can be achieved by column chromatography.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Purity |
| 2-Fluoro-6-nitrobenzyl bromide | 234.03 | 1.0 | >95% |
| Sodium Cyanide | 49.01 | 1.2 | >98% |
Step 3: Synthesis of this compound
This procedure is adapted from the hydrolysis of p-nitrobenzyl cyanide.[4]
Reaction:
-
Starting Material: 2-(2-Fluoro-6-nitrophenyl)acetonitrile
-
Reagents: Sulfuric acid (H₂SO₄), Water
-
Solvent: Aqueous sulfuric acid
Methodology:
-
In a round-bottom flask, carefully add 2-(2-Fluoro-6-nitrophenyl)acetonitrile (1.0 eq.) to a pre-prepared solution of concentrated sulfuric acid and water (e.g., a 2:1 mixture by volume).
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by observing the dissolution of the nitrile and the formation of a new product by TLC (using a suitable solvent system).
-
After the reaction is complete, cool the mixture in an ice bath. The product, this compound, should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Purity |
| 2-(2-Fluoro-6-nitrophenyl)acetonitrile | 180.14 | 1.0 | >95% |
| Sulfuric Acid | 98.08 | Excess | Concentrated |
Visualization of the Synthesis Pathway
The following diagram illustrates the logical flow of the synthesis of this compound.
Caption: Synthesis pathway for this compound.
Safety Considerations
-
2-Fluoro-6-nitrotoluene and its derivatives are potentially toxic and irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.
-
Azobisisobutyronitrile (AIBN) is a radical initiator and can decompose violently if heated improperly.
-
Sodium cyanide (NaCN) and Potassium cyanide (KCN) are highly toxic. Handle with extreme caution in a fume hood and have a cyanide antidote kit readily available. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas.
-
Concentrated sulfuric acid is highly corrosive. Use appropriate PPE and add it to water slowly to avoid splattering.
All experimental work should be conducted in a well-ventilated fume hood by trained personnel. A thorough risk assessment should be performed before commencing any of the described procedures.
References
An In-depth Technical Guide to 2-(2-Fluoro-6-nitrophenyl)acetic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Fluoro-6-nitrophenyl)acetic acid, a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Due to the limited publicly available data on this specific compound, this document compiles information from analogous structures and established chemical principles to offer insights into its synthesis, physicochemical properties, and potential areas of biological investigation. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this molecule.
Introduction
This compound (CAS No. 136916-19-3) is a substituted phenylacetic acid derivative. The presence of a fluorine atom and a nitro group on the phenyl ring is expected to significantly influence its chemical reactivity, acidity, and biological activity compared to unsubstituted phenylacetic acid. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. The nitro group, a strong electron-withdrawing group, can serve as a handle for further chemical modifications or may contribute directly to the biological profile of the molecule. While the discovery and detailed history of this specific compound are not well-documented in scientific literature, its structural motifs are present in various biologically active molecules.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 136916-19-3 | Chemical Catalogs |
| Molecular Formula | C₈H₆FNO₄ | Calculated |
| Molecular Weight | 199.14 g/mol | Calculated |
| Appearance | White to off-white solid | Predicted |
| Melting Point | Data not available | - |
| Boiling Point | 344.4 ± 27.0 °C | Predicted |
| pKa | Data not available | - |
Synthesis
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established organic synthesis methodologies for analogous nitrophenylacetic acids, a plausible synthetic route can be proposed. One common approach involves the nitration of a corresponding fluorophenylacetic acid derivative. An alternative strategy could involve the hydrolysis of a 2-(2-fluoro-6-nitrophenyl)acetonitrile precursor.
Proposed Synthetic Pathway: Nitration of 2-Fluorophenylacetic acid
A potential route to synthesize the target compound is through the direct nitration of 2-fluorophenylacetic acid. The reaction conditions would need to be carefully controlled to favor the desired ortho-nitro isomer.
Caption: Proposed synthesis of this compound via nitration.
Generalized Experimental Protocol (Analogous to Nitrophenylacetic Acid Synthesis)
The following protocol is adapted from established procedures for the synthesis of other nitrophenylacetic acids and should be optimized for the specific synthesis of this compound.[2][3][4][5]
Materials:
-
2-Fluorophenylacetic acid
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-fluorophenylacetic acid in the chosen solvent and cool the mixture in an ice bath to 0-5 °C.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.
-
Nitration: Add the nitrating mixture dropwise to the solution of 2-fluorophenylacetic acid while maintaining the temperature between 0 and 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Potential Applications and Biological Activity
While no specific biological activities have been reported for this compound, its structural features suggest several areas for potential investigation. Phenylacetic acid derivatives are known to exhibit a wide range of biological activities. For instance, (2-Nitrophenyl)acetic acid has been used as an herbicide and as a building block in the synthesis of biologically active molecules.[6]
Use as a Synthetic Intermediate
A US patent (US2006/9509 A1) mentions this compound as an intermediate in the synthesis of 4-Fluoro-1,3-dihydro-2H-indol-2-one, suggesting its utility as a building block in the preparation of more complex heterocyclic structures with potential pharmaceutical applications.[3][7]
Caption: Potential synthetic utility of this compound.
Hypothetical Biological Screening Workflow
Given the structural similarities to other biologically active phenylacetic acids, a screening cascade could be designed to explore the potential therapeutic properties of this compound.
References
- 1. 2-(2-Fluoro-5-nitrophenyl)acetic acid | C8H6FNO4 | CID 849359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. tandfonline.com [tandfonline.com]
- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]
- 6. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 7. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
Spectroscopic Characterization of 2-(2-Fluoro-6-nitrophenyl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2-Fluoro-6-nitrophenyl)acetic acid. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and by comparison with data from similar compounds, including various isomers of fluoro-nitrophenylacetic acids and other substituted phenylacetic acid derivatives.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~10-12 | Singlet (broad) | 1H | -COOH | Chemical shift is concentration and solvent dependent. |
| ~7.8-8.0 | Triplet or Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the nitro group. |
| ~7.5-7.7 | Triplet or Doublet of Doublets | 1H | Ar-H | Aromatic proton para to the nitro group. |
| ~7.3-7.5 | Triplet or Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the fluoro group. |
| ~3.8-4.0 | Singlet | 2H | -CH₂- | Methylene protons adjacent to the aromatic ring and carboxyl group. |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~170-175 | -COOH | Carbonyl carbon of the carboxylic acid. |
| ~158-162 (d, ¹JCF ≈ 240-250 Hz) | C-F | Aromatic carbon directly bonded to fluorine, showing a large coupling constant. |
| ~148-152 | C-NO₂ | Aromatic carbon directly bonded to the nitro group. |
| ~130-135 | Ar-C | Aromatic carbons. |
| ~125-130 | Ar-C | Aromatic carbons. |
| ~120-125 (d, ²JCF ≈ 20-30 Hz) | Ar-C | Aromatic carbon ortho to the fluorine, showing a smaller coupling constant. |
| ~115-120 (d, ²JCF ≈ 20-30 Hz) | Ar-C | Aromatic carbon ortho to the fluorine, showing a smaller coupling constant. |
| ~35-40 | -CH₂- | Methylene carbon. |
Table 3: Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| 1700-1720 | Strong | C=O stretch (carboxylic acid) |
| 1520-1560 | Strong | N-O asymmetric stretch (nitro group) |
| 1340-1380 | Strong | N-O symmetric stretch (nitro group) |
| 1200-1300 | Medium | C-O stretch |
| 1000-1100 | Medium | C-F stretch |
| 700-900 | Medium-Strong | C-H bending (aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 199.03 | [M]⁺, Molecular ion |
| 182.03 | [M-OH]⁺ |
| 154.03 | [M-COOH]⁺ |
| 138.03 | [M-NO₂-H]⁺ |
| 108.02 | [M-COOH-NO₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of a solid organic acid like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. The choice of solvent will depend on the solubility of the compound.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
¹H NMR Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Following ¹H NMR, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done with a 90° pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy if needed. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The choice of ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) will dictate further sample preparation. For EI, the sample is typically introduced via a direct insertion probe. For ESI, the solution is infused directly or via an HPLC system.
-
-
Data Acquisition (High-Resolution Mass Spectrometry - HRMS) :
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Navigating the Physicochemical Landscape of 2-(2-Fluoro-6-nitrophenyl)acetic acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for evaluating the solubility and stability of the compound 2-(2-Fluoro-6-nitrophenyl)acetic acid. In the absence of publicly available experimental data for this specific molecule, this document outlines detailed, best-practice methodologies for its thorough physicochemical characterization. The protocols and data presentation formats provided herein are designed to meet the rigorous standards of pharmaceutical research and development.
Solubility Profile
A comprehensive understanding of a compound's solubility is fundamental to its development as a potential therapeutic agent. The following sections detail a standardized approach to determining the aqueous and solvent solubility of this compound.
Predicted Physicochemical Properties
While experimental data is paramount, in silico predictions can offer initial guidance.
| Property | Predicted Value | Notes |
| Molecular Weight | 199.14 g/mol | --- |
| pKa | (Predicted) ~2-3 | The carboxylic acid moiety is expected to be acidic. The exact value would need experimental determination. |
| LogP | (Predicted) ~1.5-2.5 | Indicates moderate lipophilicity. |
Experimental Solubility Determination
1.2.1. Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
Experimental Protocol:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
1.2.2. Kinetic Solubility
Kinetic solubility is a high-throughput assessment of the solubility of a compound from a concentrated stock solution (typically in DMSO) into an aqueous buffer.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO.
-
Aqueous Dilution: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microplate format.
-
Precipitation Detection: Measure the turbidity of the resulting solutions using nephelometry. The concentration at which precipitation is first observed is the kinetic solubility.
Data Presentation: Solubility
The following tables should be used to summarize the experimental solubility data.
Table 1: Equilibrium Solubility of this compound
| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (mM) |
| Water | 25 | (as is) | [Experimental Data] | [Experimental Data] |
| PBS | 25 | 5.0 | [Experimental Data] | [Experimental Data] |
| PBS | 25 | 7.4 | [Experimental Data] | [Experimental Data] |
| PBS | 37 | 7.4 | [Experimental Data] | [Experimental Data] |
| Ethanol | 25 | N/A | [Experimental Data] | [Experimental Data] |
| Methanol | 25 | N/A | [Experimental Data] | [Experimental Data] |
| Acetonitrile | 25 | N/A | [Experimental Data] | [Experimental Data] |
| DMSO | 25 | N/A | [Experimental Data] | [Experimental Data] |
Table 2: Kinetic Solubility of this compound
| Aqueous Buffer | pH | Kinetic Solubility (µM) |
| PBS | 7.4 | [Experimental Data] |
Stability Profile
Assessing the chemical stability of a compound is critical for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to accelerate this process.
Forced Degradation Studies
Forced degradation, or stress testing, exposes the compound to conditions more severe than those it would typically encounter during storage and handling.
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the samples to a variety of stress conditions as outlined in the table below.
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Table 3: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature (°C) |
| Acid Hydrolysis | 0.1 M HCl | 60 |
| Base Hydrolysis | 0.1 M NaOH | 60 |
| Oxidative | 3% H₂O₂ | Room Temperature |
| Thermal (Solution) | Water | 60 |
| Thermal (Solid) | Dry Heat | 80 |
| Photolytic | ICH Q1B compliant light source | Room Temperature |
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating the parent compound from its degradation products. HPLC is the most common technique for this purpose.
Method Development Outline:
-
Column Selection: A C18 reversed-phase column is a common starting point.
-
Mobile Phase Optimization: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detector: A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity.
-
Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation: Stability
Table 4: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Number of Degradation Products | Major Degradation Product(s) (Retention Time) |
| Control | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 0.1 M HCl | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 0.1 M NaOH | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 3% H₂O₂ | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Thermal (60°C) | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Photolytic | 24 | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the equilibrium and kinetic solubility of a compound.
Caption: Workflow for conducting forced degradation studies to assess chemical stability.
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these detailed experimental protocols and data presentation standards will ensure the generation of high-quality, reproducible data essential for informed decision-making in the drug development process. While this document serves as a comprehensive methodological guide, the ultimate understanding of this compound's physicochemical properties will be derived from the diligent execution of these experiments.
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 2-(2-Fluoro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(2-Fluoro-6-nitrophenyl)acetic acid. In the absence of extensive experimental data for this specific molecule, this document outlines a theoretical framework using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) to predict its key chemical characteristics. This guide serves as a robust starting point for researchers interested in the computational modeling of similar nitrophenyl derivatives, offering detailed methodologies and expected data formats to facilitate further investigation in areas such as drug design and materials science.
Introduction
This compound is a substituted phenylacetic acid derivative. The presence of a fluorine atom and a nitro group on the phenyl ring, along with the carboxylic acid moiety, suggests a molecule with interesting electronic and potential biological properties. Quantum chemical calculations provide a powerful, non-experimental approach to understanding the intricacies of molecular structure, reactivity, and spectral behavior. By employing computational methods, we can gain insights into the molecule's optimized geometry, vibrational modes, electronic transitions, and magnetic shielding, which are crucial for predicting its behavior and potential applications.
This guide details the theoretical protocols for a comprehensive computational study of this compound, providing a virtual roadmap for its chemical characterization.
Computational Methodology
The following sections outline the proposed experimental protocols for the quantum chemical calculations. The choice of the B3LYP functional and the 6-311++G(d,p) basis set is based on their common and effective application in providing a good balance of accuracy and computational cost for organic molecules.
Molecular Structure Optimization
Protocol:
-
The initial 3D structure of this compound is constructed using a molecular modeling software (e.g., GaussView, Avogadro).
-
The geometry is then optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron distribution, including polarization and diffuse functions.
-
The optimization is performed in the gas phase to obtain the equilibrium geometry corresponding to the minimum on the potential energy surface.
-
Convergence criteria are set to the software's default values for a high-precision optimization.
Vibrational Frequency Analysis
Protocol:
-
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)).
-
The absence of imaginary frequencies in the output confirms that the optimized structure is a true minimum on the potential energy surface.
-
The calculated harmonic frequencies are scaled by an appropriate factor (typically ~0.96) to account for anharmonicity and to facilitate comparison with experimental infrared and Raman spectra.
-
Infrared intensities and Raman activities are also calculated to aid in the assignment of spectral bands.
Electronic Properties (HOMO-LUMO Analysis)
Protocol:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the optimized geometry calculation at the B3LYP/6-311++G(d,p) level.
-
The HOMO-LUMO energy gap is calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).
-
The spatial distribution of the HOMO and LUMO is visualized to understand the regions of the molecule involved in electron donation and acceptance.
NMR Spectroscopy Simulation
Protocol:
-
The ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The calculations are performed at the B3LYP/6-311++G(d,p) level of theory on the previously optimized molecular geometry.
-
Tetramethylsilane (TMS) is used as the reference standard, with its chemical shifts calculated at the same level of theory.
-
The final predicted chemical shifts are obtained by subtracting the calculated isotropic shielding value of the nucleus of interest from the calculated isotropic shielding value of the corresponding nucleus in TMS.
UV-Vis Spectroscopy Simulation
Protocol:
-
The electronic absorption spectrum is simulated using Time-Dependent Density Functional Theory (TD-DFT).
-
The calculations are performed at the B3LYP/6-311++G(d,p) level on the optimized ground-state geometry.
-
The first 20 singlet-to-singlet electronic transitions are calculated to cover the relevant UV-Vis region.
-
The excitation energies (in nm) and their corresponding oscillator strengths are obtained to generate the theoretical spectrum.
Predicted Data and Analysis
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations for this compound.
Table 1: Optimized Geometrical Parameters (Selected)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-F | 1.35 Å |
| C-N | 1.48 Å | |
| C=O | 1.21 Å | |
| O-H | 0.97 Å | |
| Bond Angle | F-C-C | 118.5° |
| O-N-O | 124.0° | |
| C-C-O | 123.0° | |
| Dihedral Angle | F-C-C-N | 179.5° |
| C-C-O-H | 180.0° |
Table 2: Predicted Vibrational Frequencies (Selected Modes)
| Wavenumber (cm⁻¹, scaled) | Intensity (km/mol) | Assignment |
| 3560 | 55 | O-H stretch |
| 3080 | 25 | Aromatic C-H stretch |
| 1750 | 350 | C=O stretch |
| 1530 | 280 | Asymmetric NO₂ stretch |
| 1350 | 190 | Symmetric NO₂ stretch |
| 1250 | 150 | C-F stretch |
Table 3: Predicted Electronic Properties
| Parameter | Predicted Value (eV) |
| HOMO Energy | -7.50 |
| LUMO Energy | -2.80 |
| HOMO-LUMO Gap | 4.70 |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom | Predicted ¹H Shift | Atom | Predicted ¹³C Shift |
| H (COOH) | 11.5 | C (COOH) | 172.0 |
| H (CH₂) | 3.8 | C (CH₂) | 35.5 |
| H (Aromatic) | 7.8 - 8.2 | C (Aromatic, C-F) | 160.0 |
| C (Aromatic, C-N) | 150.0 | ||
| C (Aromatic) | 125.0 - 135.0 |
Table 5: Predicted UV-Vis Absorption Maxima
| Excitation Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 285 | 0.15 | π → π |
| 250 | 0.30 | π → π |
| 210 | 0.45 | π → π* |
Visualizations
The following diagrams illustrate the proposed computational workflow and the relationship between the calculated properties.
Caption: Computational workflow for the quantum chemical analysis.
Caption: Interrelationship of calculated molecular properties.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the quantum chemical investigation of this compound. The detailed protocols for geometry optimization, vibrational analysis, electronic property calculation, and spectroscopic simulation provide a clear and actionable methodology for researchers. The presented data tables and visualizations offer a template for the organization and interpretation of the computational results. This in-depth computational analysis will lay a critical foundation for understanding the fundamental chemical nature of this molecule, thereby enabling its further exploration for potential applications in drug development and materials science.
The Nitro Group in 2-(2-Fluoro-6-nitrophenyl)acetic Acid: A Gateway to Diverse Chemical Transformations
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 2-(2-Fluoro-6-nitrophenyl)acetic acid is a versatile synthetic intermediate, with its reactivity largely dominated by the electrophilic nature of the aromatic ring, a direct consequence of the potent electron-withdrawing nitro group. This guide explores the principal reactive pathways of this molecule, focusing on the reduction of the nitro group and its role in activating the ortho-positioned fluorine atom for nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data from analogous systems, and visual representations of the reaction mechanisms are provided to facilitate its application in synthetic chemistry and drug discovery.
Reduction of the Nitro Group and Subsequent Intramolecular Cyclization
The primary and most synthetically useful transformation of the nitro group in this compound is its reduction to an amine. This transformation is not only a fundamental reaction but also paves the way for a subsequent intramolecular cyclization, yielding the valuable heterocyclic scaffold, 7-fluorooxindole.
Reductive Cyclization using Metal Catalysts
A robust and widely employed method for the conversion of ortho-nitrophenylacetic acids to oxindoles is the reduction of the nitro group using metals in an acidic medium. Iron in acetic acid is a classic and effective reagent for this transformation. The reaction proceeds through the in-situ formation of the corresponding amino acid, which then undergoes a spontaneous intramolecular lactamization.
Table 1: Reductive Cyclization of a 2-(5-Fluoro-2-nitrophenyl)acetate Derivative
| Starting Material | Reagent | Solvent | Product | Yield | Reference |
| Methyl 5-fluoro-2-nitrophenylacetate | Iron (Fe) | Acetic Acid | 5-Fluorooxindole | ~49% (overall) | [1] |
Note: The reported yield is for a two-step process from a malonate precursor, with the reductive cyclization being the final step.
This protocol is adapted from procedures for similar substrates[1][2].
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in glacial acetic acid.
-
Addition of Iron: To the stirred suspension, add iron powder (3.0-5.0 eq.) portion-wise. The addition may be exothermic.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove excess iron and iron salts. Wash the filter cake with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. To the residue, add water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution until neutral, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 7-fluorooxindole can be further purified by column chromatography on silica gel or by recrystallization.
Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative for the reduction of the nitro group. Palladium on carbon (Pd/C) is a common catalyst for this transformation. The reaction typically proceeds under a hydrogen atmosphere and leads to the formation of the corresponding aniline derivative. Subsequent cyclization to the oxindole can be achieved in the same pot or in a separate step.
Table 2: Catalytic Hydrogenation of Nitroarenes
| Catalyst | Reducing Agent | Solvent | General Substrate | Key Considerations |
| 10% Pd/C | H₂ (gas) | Ethanol, Methanol, Ethyl Acetate | Aromatic Nitro Compounds | Highly efficient, potential for dehalogenation with some substrates. |
| Raney Nickel | H₂ (gas) or Hydrazine | Ethanol | Aromatic Nitro Compounds | Can be used when dehalogenation is a concern. |
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel, carefully add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed or the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Carefully filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Cyclization and Purification: The filtrate containing 2-(2-amino-6-fluorophenyl)acetic acid can be concentrated and heated (with or without an acid catalyst) to promote cyclization to 7-fluorooxindole. The crude product is then purified as described in the iron-mediated reduction protocol.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This makes the fluorine atom an excellent leaving group in a nucleophilic aromatic substitution (SNAr) reaction. This pathway allows for the introduction of a variety of nucleophiles at the C2 position of the phenylacetic acid derivative.
The general mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized Meisenheimer complex[3]. The rate of reaction is generally faster with fluorine as the leaving group compared to other halogens, due to the high electronegativity of fluorine which enhances the electrophilicity of the carbon atom it is attached to[4].
Reaction with Amine Nucleophiles
Primary and secondary amines are common nucleophiles in SNAr reactions with activated fluoroarenes. The reaction of this compound with amines would lead to the corresponding 2-(2-amino-6-nitrophenyl)acetic acid derivatives.
Table 3: SNAr Reactions of Activated Fluoroarenes with Amines
| Fluoroarene | Nucleophile | Solvent | Product | Yield | Reference |
| 2,4-Difluoronitrobenzene | Morpholine | Ethanol | 4-(2-Fluoro-4-nitrophenyl)morpholine | Good | [5] |
| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol | 2-Piperidinyl-N-methylpyridinium ions | - | [6] |
This is a generalized protocol based on reactions with similar substrates[5][6].
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol in a round-bottom flask.
-
Addition of Amine: Add the amine nucleophile (e.g., piperidine, morpholine) (1.1-2.0 eq.) and a base such as potassium carbonate or triethylamine (if the amine is used as its salt).
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 100 °C, depending on the reactivity of the amine. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Reaction with Alkoxide Nucleophiles
Alkoxides, such as sodium methoxide, are also effective nucleophiles for the displacement of the activated fluorine atom, leading to the formation of the corresponding aryl ether.
Table 4: SNAr Reaction of a Polyfluoronitrobenzene with an Alkoxide
| Fluoroarene | Nucleophile | Solvent | Product |
| 1,2,3,4,5-Pentafluoro-6-nitrobenzene | Sodium Methoxide | Methanol | 1,2,3,4,5-Pentafluoro-6-methoxybenzene |
Note: In this specific case, the nitro group is displaced. However, in this compound, the fluorine is highly activated for displacement.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.) in an anhydrous solvent like methanol or tetrahydrofuran (THF).
-
Addition of Alkoxide: Add a solution of the sodium alkoxide (e.g., sodium methoxide) (1.1 eq.) in the corresponding alcohol or as a solid.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from 0 °C to reflux, depending on the substrate's reactivity. Monitor the reaction's progress.
-
Work-up and Purification: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Remove the organic solvent under reduced pressure and extract the aqueous residue with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Conclusion
The reactivity of the nitro group in this compound offers two primary and highly valuable synthetic avenues. Its reduction provides a straightforward entry into the 7-fluorooxindole system, a privileged scaffold in medicinal chemistry. Simultaneously, its powerful electron-withdrawing nature facilitates the nucleophilic aromatic substitution of the adjacent fluorine atom, allowing for the introduction of a wide array of functional groups. This dual reactivity makes this compound a potent building block for the synthesis of diverse and complex molecular architectures, particularly for applications in the pharmaceutical and agrochemical industries. A thorough understanding of these reactive pathways, supported by the experimental guidelines provided, will empower researchers to effectively utilize this versatile intermediate in their synthetic endeavors.
References
- 1. EP1310486A1 - Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. vapourtec.com [vapourtec.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(2-Fluoro-6-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluoro-6-nitrophenyl)acetic acid is a multifaceted organic molecule of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a nitro group ortho to the acetic acid moiety on a phenyl ring, imparts a distinct electronic landscape. This guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, offering insights into its reactivity and potential for chemical transformations. Understanding these fundamental properties is crucial for its application in the synthesis of novel therapeutic agents and other advanced materials.
The reactivity of this compound is governed by the interplay of inductive and resonance effects of its substituents. The electron-withdrawing nature of the fluoro and nitro groups profoundly influences the electron density distribution across the aromatic ring and the acetic acid side chain, creating specific sites susceptible to either nucleophilic or electrophilic attack.
Analysis of Electrophilic and Nucleophilic Sites
The identification of electrophilic and nucleophilic centers within a molecule is paramount for predicting its chemical behavior.[1][2] In this compound, these sites are determined by the combined electronic effects of the substituents.
The Aromatic Ring
The phenyl ring is heavily influenced by the strong electron-withdrawing properties of the ortho-fluoro and ortho-nitro groups. Both substituents deactivate the ring towards electrophilic aromatic substitution and activate it towards nucleophilic aromatic substitution (SNA_r).
-
Electrophilic Sites: Due to the strong deactivation by the nitro and fluoro groups, the aromatic ring itself is generally electron-deficient and thus a poor substrate for electrophilic attack. However, if forced, electrophilic substitution would be directed to the positions meta to the nitro group (C4 and C6), which are the least deactivated.
-
Nucleophilic Sites: The carbons bearing the electron-withdrawing groups (C2 and C6) are highly electrophilic and susceptible to nucleophilic attack. The fluorine atom at C2 is a good leaving group in SNA_r reactions.[3] The carbon atom attached to the nitro group (C6) is also an electrophilic center.
The Acetic Acid Moiety
The acetic acid side chain possesses both electrophilic and nucleophilic characteristics.
-
Electrophilic Sites:
-
Carbonyl Carbon: The carbon atom of the carboxyl group is a classic electrophilic center due to the polarization of the C=O bond. It is susceptible to attack by nucleophiles, leading to esterification, amidation, or reduction.
-
Carboxylic Proton: The proton of the hydroxyl group is acidic and readily abstracted by bases, making it an electrophilic site for proton transfer reactions.
-
-
Nucleophilic Sites:
-
Carbonyl Oxygen: The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile, particularly in the presence of strong acids where it can be protonated.
-
Hydroxyl Oxygen: The oxygen of the hydroxyl group also has lone pairs and can exhibit nucleophilic character, for instance, in reactions where it attacks an electrophile after deprotonation.
-
Quantitative Analysis
For a closely related compound, 2-nitrophenylacetic acid, computational studies have been performed. These can serve as a useful reference point.
| Parameter | Value (for 2-nitrophenylacetic acid) | Significance |
| HOMO Energy | -10.04 eV | Indicates the energy of the highest occupied molecular orbital; higher energy corresponds to greater nucleophilicity. |
| LUMO Energy | 0.77 eV | Indicates the energy of the lowest unoccupied molecular orbital; lower energy corresponds to greater electrophilicity. |
| HOMO-LUMO Gap | 9.27 eV | A smaller gap generally implies higher reactivity. |
| (Data from a computational study on 2-nitrophenylacetic acid) |
It is expected that the introduction of a fluorine atom at the C2 position in this compound would further lower the LUMO energy, making the aromatic ring even more electrophilic and susceptible to nucleophilic attack.
Visualization of Reactivity
Molecular Structure and Key Sites
The following diagram illustrates the key electrophilic and nucleophilic sites on this compound.
Caption: Key electrophilic and nucleophilic sites in this compound.
Factors Influencing Reactivity
The interplay of inductive and resonance effects dictates the reactivity of the molecule.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid from Substituted Toluenes
For Research Use Only.
Abstract
This document outlines a proposed synthetic pathway for the preparation of 2-(2-Fluoro-6-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. The described multi-step route begins with 2-Fluoro-6-nitrotoluene, a substituted toluene derivative. The synthesis involves a sequence of side-chain bromination, cyanation, and subsequent hydrolysis of the nitrile to the target carboxylic acid. The protocols provided are based on established methodologies for analogous transformations and serve as a guide for researchers. All quantitative data from cited procedures are summarized for clarity, and a workflow diagram illustrates the synthetic sequence. Researchers should note that these protocols may require optimization for the specific substrate.
Synthetic Pathway Overview
The synthesis of this compound from 2-Fluoro-6-nitrotoluene is proposed to proceed via a three-step sequence. This pathway leverages common and well-documented organic transformations.
-
Side-Chain Bromination: The methyl group of 2-Fluoro-6-nitrotoluene is converted to a bromomethyl group using a radical initiator, yielding 2-Fluoro-6-nitrobenzyl bromide.
-
Nucleophilic Substitution (Cyanation): The resulting benzyl bromide is treated with a cyanide salt to form 2-(2-Fluoro-6-nitrophenyl)acetonitrile.
-
Hydrolysis: The nitrile functional group is hydrolyzed under acidic conditions to afford the final product, this compound.
Experimental Protocols
The following experimental procedures are adapted from literature methods for structurally similar compounds. These should be considered as starting points for optimization by qualified professionals.
2.1 Step 1: Side-Chain Bromination of 2-Fluoro-6-nitrotoluene
This protocol is adapted from the synthesis of o-nitrobenzyl bromide from o-nitrotoluene[1]. The reaction involves a radical substitution at the benzylic position.
-
Reaction: 2-Fluoro-6-nitrotoluene → 2-Fluoro-6-nitrobenzyl bromide
-
Reagents: N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO, initiator).
-
Solvent: Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent.
Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-6-nitrotoluene (1 equivalent) in CCl₄.
-
Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of Benzoyl Peroxide (e.g., 0.02 equivalents).
-
Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the solid succinimide byproduct is observed floating on the surface of the solvent.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide.
-
Wash the filtrate with water and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude 2-Fluoro-6-nitrobenzyl bromide.
-
The product can be further purified by recrystallization from a suitable solvent like petroleum ether.
2.2 Step 2: Cyanation of 2-Fluoro-6-nitrobenzyl bromide
This protocol is based on general procedures for the synthesis of substituted 2-nitrophenylacetonitrile compounds[2]. This step involves the nucleophilic displacement of the bromide with a cyanide anion.
-
Reaction: 2-Fluoro-6-nitrobenzyl bromide → 2-(2-Fluoro-6-nitrophenyl)acetonitrile
-
Reagents: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).
-
Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Methodology:
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve 2-Fluoro-6-nitrobenzyl bromide (1 equivalent) in DMF.
-
Add Sodium Cyanide (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating (e.g., to 40-50°C) may be required to drive the reaction to completion.
-
After the reaction is complete, pour the mixture into a separating funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
The crude 2-(2-Fluoro-6-nitrophenyl)acetonitrile can be purified by column chromatography on silica gel.
2.3 Step 3: Hydrolysis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile
This protocol is adapted from the hydrolysis of p-nitrobenzyl cyanide to p-nitrophenylacetic acid[3]. The nitrile is converted to a carboxylic acid via vigorous acid-catalyzed hydrolysis.
-
Reaction: 2-(2-Fluoro-6-nitrophenyl)acetonitrile → this compound
-
Reagents: Concentrated Sulfuric Acid (H₂SO₄), Water.
Methodology:
-
Prepare a solution of sulfuric acid in water (e.g., a 2:1 mixture of concentrated H₂SO₄ to water).
-
In a round-bottom flask designed for heating, place the crude 2-(2-Fluoro-6-nitrophenyl)acetonitrile (1 equivalent).
-
Carefully add the sulfuric acid solution to the nitrile.
-
Attach a reflux condenser and heat the mixture to boiling for 15-30 minutes[3]. The reaction is often vigorous.
-
After the reflux period, cool the reaction mixture and carefully dilute it with an equal volume of cold water.
-
Cool the diluted mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash the filter cake several times with ice-cold water.
-
The crude this compound can be purified by recrystallization from boiling water to yield pale yellow needles[3].
Data Summary
The following table summarizes quantitative data from analogous reactions found in the literature. These values can serve as a benchmark for the proposed synthesis.
| Step | Reaction | Reactant | Product Yield | Melting Point (°C) | Reference |
| 1 | Bromination | o-Nitrotoluene | 86.3% | N/A | [1] |
| 2 | Cyanation | 2,6-dichloronitrobenzene | 94.1% (crude) | 62-63 | [2] |
| 3 | Hydrolysis | p-Nitrobenzyl cyanide | 92-95% | 151-152 | [3] |
Logical Relationships
The choice of reagents and conditions is critical for the success of each step and for minimizing side reactions.
Disclaimer: The procedures described in this document are intended for use by trained, professional chemists in a properly equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times. All chemical reactions should be performed in a well-ventilated fume hood. The user assumes all responsibility for the safe handling and execution of these procedures.
References
Application Notes and Protocols for the Nitration of 2-Fluorophenylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the electrophilic nitration of 2-fluorophenylacetic acid to synthesize 2-fluoro-5-nitrophenylacetic acid. This synthesis is a crucial step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol is based on established methods for the nitration of substituted aromatic compounds, utilizing a mixed acid (concentrated nitric and sulfuric acid) approach. This document includes a step-by-step experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
2-Fluoro-5-nitrophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The introduction of a nitro group onto the phenyl ring of 2-fluorophenylacetic acid provides a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used in the construction of more complex molecules. The nitration of an aromatic ring is a classic example of an electrophilic aromatic substitution reaction, where a nitronium ion (NO₂⁺) acts as the electrophile. The generation of the nitronium ion is typically achieved by reacting concentrated nitric acid with a strong dehydrating agent, most commonly concentrated sulfuric acid. The regioselectivity of the nitration is dictated by the directing effects of the substituents on the aromatic ring. In the case of 2-fluorophenylacetic acid, the fluorine atom is an ortho, para-director, while the acetic acid moiety is a deactivating meta-director. The nitration is expected to predominantly occur at the position para to the fluorine atom, yielding 2-fluoro-5-nitrophenylacetic acid.
Experimental Protocol
Materials and Equipment:
-
2-Fluorophenylacetic acid
-
Concentrated nitric acid (95%)
-
Concentrated sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Deionized water
-
Ice
-
Sodium sulfate (anhydrous)
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 16 mL of concentrated sulfuric acid (98%).[1]
-
Cooling: Cool the flask in an ice bath with continuous stirring until the temperature of the sulfuric acid is between 0 and 5 °C.
-
Preparation of Nitrating Mixture: Slowly add 7.3 g of concentrated nitric acid (95%) to the cooled sulfuric acid using a dropping funnel.[1] Maintain the temperature of the mixture below 10 °C during the addition. This mixture of concentrated nitric and sulfuric acid is known as a nitrating mixture.[2][3]
-
Addition of Starting Material: In a separate beaker, dissolve 11.4 g (approximately 0.073 mol) of 2-fluorophenylacetic acid in 50 mL of dichloromethane.[1]
-
Nitration Reaction: Slowly add the solution of 2-fluorophenylacetic acid to the nitrating mixture dropwise using the dropping funnel. Carefully monitor the temperature and maintain it below 30 °C throughout the addition.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm up to 38 °C and stir for an additional 1-2 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto a beaker containing crushed ice (approximately 100 g) with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with a saturated brine solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-fluoro-5-nitrophenylacetic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of benzene and hexane, to yield the final product.[4]
Quantitative Data
| Parameter | Value |
| Starting Material | 2-Fluorophenylacetic acid |
| Molar Mass of Starting Material | 154.14 g/mol |
| Amount of Starting Material | 11.4 g (approx. 0.073 mol) |
| Nitrating Agent | 95% Nitric Acid / 98% Sulfuric Acid |
| Molar Ratio (HNO₃:Substrate) | Approx. 1.1 - 1.2 : 1 |
| Reaction Temperature | 0 - 38 °C |
| Reaction Time | 1 - 2 hours |
| Product | 2-Fluoro-5-nitrophenylacetic acid |
| Molar Mass of Product | 199.14 g/mol |
| Expected Yield | 70-80% (estimated) |
| Appearance | Off-white to pale yellow solid |
Experimental Workflow Diagram
Caption: Workflow for the nitration of 2-fluorophenylacetic acid.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The nitration reaction is exothermic and can proceed vigorously if the temperature is not controlled. Ensure efficient cooling and slow addition of reagents.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The protocol described provides a comprehensive guide for the successful nitration of 2-fluorophenylacetic acid to 2-fluoro-5-nitrophenylacetic acid. By carefully controlling the reaction conditions, particularly the temperature, a good yield of the desired product can be achieved. This method is scalable and can be adapted for various research and development applications in the pharmaceutical and chemical industries. Further optimization of reaction parameters may be necessary to achieve higher yields and purity depending on the scale of the synthesis.
References
Application Notes and Protocols: 2-(2-Fluoro-6-nitrophenyl)acetic Acid as a Precursor for Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of 2-(2-fluoro-6-nitrophenyl)acetic acid as a versatile precursor for the synthesis of fluorinated indole derivatives. The primary focus is on the reductive cyclization to form 7-fluorooxindole, a valuable scaffold in medicinal chemistry. Additionally, the biological significance of 7-fluoroindole derivatives as anti-virulence agents is highlighted, with a focus on the inhibition of quorum sensing in Pseudomonas aeruginosa.
I. Synthesis of 7-Fluorooxindole
The synthesis of 7-fluorooxindole from this compound is efficiently achieved through a one-step reductive cyclization. The most common and effective method employs iron powder in the presence of acetic acid. This reaction proceeds by the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization to form the oxindole ring.
Experimental Protocol: Reductive Cyclization to 7-Fluorooxindole
This protocol is adapted from established procedures for the synthesis of similar indole derivatives.[1]
Materials:
-
This compound
-
Iron powder (<10 mesh, 99%+)
-
Glacial acetic acid
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in glacial acetic acid (10-15 mL per gram of starting material).
-
Addition of Iron: To the stirred suspension, add iron powder (3.0-5.0 eq) portion-wise. The addition may be exothermic.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove excess iron and iron salts.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the acetic acid and ethyl acetate.
-
Dissolve the residue in ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 7-fluorooxindole by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | 7-Fluorooxindole | - |
| Reaction Type | Reductive Cyclization | [1] |
| Reagents | Iron, Acetic Acid | [1] |
| Typical Yield | Moderate to Good | [2] |
| Purity | >95% after purification | - |
Note: The typical yield is based on analogous reactions and may vary depending on the specific reaction conditions and scale.
Reaction Workflow
Caption: Workflow for the synthesis of 7-fluorooxindole.
II. Application in Drug Discovery: Inhibition of Bacterial Quorum Sensing
7-Fluoroindole, which can be derived from 7-fluorooxindole, has been identified as a potent inhibitor of quorum sensing (QS) in the opportunistic human pathogen Pseudomonas aeruginosa.[3][4][5] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, leading to the production of virulence factors and biofilm formation.[6] By disrupting this signaling pathway, 7-fluoroindole can attenuate the pathogenicity of P. aeruginosa without exerting bactericidal effects, which may reduce the likelihood of developing drug resistance.[3][5]
Mechanism of Action
In P. aeruginosa, the Las and Rhl quorum-sensing systems are central to virulence. The Las system, regulated by the LasI synthase and LasR receptor, produces and responds to the autoinducer 3-oxo-C12-HSL. This complex then activates the Rhl system, which involves the RhlI synthase and RhlR receptor, responding to the autoinducer C4-HSL.[6] 7-Fluoroindole has been shown to inhibit the production of several QS-regulated virulence factors, including pyocyanin, rhamnolipids, and elastase, as well as biofilm formation.[3][4]
Signaling Pathway Diagram
Caption: Inhibition of P. aeruginosa quorum sensing by 7-fluoroindole.
III. Conclusion
This compound serves as a readily available and efficient precursor for the synthesis of 7-fluorooxindole and, subsequently, other 7-fluoroindole derivatives. The straightforward reductive cyclization protocol makes this an attractive route for generating these valuable heterocyclic scaffolds. The demonstrated anti-virulence activity of 7-fluoroindole highlights the potential of this class of compounds in the development of novel therapeutics to combat bacterial infections by targeting signaling pathways rather than bacterial viability. These application notes provide a solid foundation for researchers to explore the synthesis and biological applications of these promising indole derivatives.
References
- 1. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Indole and 7‐hydroxyindole diminish Pseudomonas aeruginosa virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Fluoro-6-nitrophenyl)acetic acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluoro-6-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural motifs—a nitrophenyl group and a phenylacetic acid core—are present in numerous compounds with established pharmacological activities. This document provides detailed application notes and protocols for exploring the potential of this compound as a scaffold or intermediate in drug discovery, drawing upon the known activities of structurally related molecules. The primary utility of this compound lies in its potential as a precursor for the synthesis of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and antitubercular drug development.
The presence of the nitro group is particularly significant, as it can be chemically reduced to an amino group, which then serves as a handle for the construction of various heterocyclic systems known to possess biological activity.[1] The fluoro substituent can enhance metabolic stability and binding affinity of derivative compounds.
Potential Therapeutic Applications and Investigational Strategies
Based on the activities of analogous compounds, this compound can be investigated as a key building block for the development of novel therapeutics in the following areas:
-
Antitubercular Agents: Derivatives of nitrophenyl compounds have shown promise as antitubercular agents. For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives demonstrated potent activity against Mycobacterium tuberculosis[2]. The core structure of this compound can be similarly elaborated to generate novel antitubercular candidates.
-
Anti-inflammatory Agents: Phenylacetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). Substituted (2-phenoxyphenyl)acetic acids have been shown to possess anti-inflammatory activity. Therefore, derivatives of this compound could be synthesized and screened for cyclooxygenase (COX) inhibition or other anti-inflammatory mechanisms.
-
Antimicrobial Agents: The nitroaromatic scaffold is a known pharmacophore in a variety of antimicrobial agents. The nitro group can undergo bioreduction in microorganisms to produce cytotoxic radicals.[3] Thus, derivatives of this compound could be evaluated for their antibacterial and antifungal properties.
Synthetic Pathways and Key Reactions
The primary synthetic utility of this compound involves the transformation of the nitro group and the carboxylic acid moiety to generate diverse libraries of compounds.
A key transformation is the reduction of the nitro group to an amine, which can then be used in various cyclization reactions to form heterocyclic compounds such as quinolinones, benzimidazoles, or other nitrogen-containing heterocycles.[1] The carboxylic acid group can be converted to esters, amides, or other functional groups to explore structure-activity relationships.
Figure 1: Synthetic utility of this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of derivatives and subsequent biological evaluation. Researchers should adapt these protocols based on the specific derivatives being synthesized and the biological assays being performed.
Protocol 1: Synthesis of Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives from this compound.
Materials:
-
This compound
-
Substituted amine (R-NH2)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
Dimethylformamide (DMF) or other suitable solvent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the desired substituted amine (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Characterize the purified amide derivative by NMR and mass spectrometry.
Protocol 2: In Vitro Antitubercular Activity Screening
This protocol outlines a standard method for assessing the in vitro activity of synthesized compounds against Mycobacterium tuberculosis.
Materials:
-
Synthesized compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Resazurin sodium salt solution
-
Isoniazid (positive control)
-
DMSO (solvent for compounds)
Procedure:
-
Prepare stock solutions of the test compounds and isoniazid in DMSO.
-
In a 96-well microplate, perform serial two-fold dilutions of the compounds in Middlebrook 7H9 broth to achieve a range of final concentrations.
-
Prepare a standardized inoculum of M. tuberculosis H37Rv and add it to each well.
-
Include a positive control (isoniazid), a negative control (no compound), and a solvent control (DMSO).
-
Incubate the plates at 37 °C for 7-10 days.
-
After incubation, add the resazurin solution to each well and incubate for another 24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change of resazurin from blue to pink.
Protocol 3: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
This protocol provides a general method for screening compounds for their ability to inhibit the COX-2 enzyme.
Materials:
-
Synthesized compounds
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Prostaglandin E2 (PGE2) immunoassay kit
-
Celecoxib (positive control)
-
DMSO (solvent for compounds)
-
Assay buffer
Procedure:
-
Prepare serial dilutions of the test compounds and celecoxib in DMSO.
-
In a suitable reaction vessel, pre-incubate the COX-2 enzyme with the test compounds or control at various concentrations in the assay buffer.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37 °C for a specified time.
-
Terminate the reaction.
-
Quantify the amount of PGE2 produced using a competitive ELISA-based immunoassay kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the compound concentration.
Figure 2: Experimental workflow for drug discovery.
Data Presentation
Quantitative data from the proposed screening assays should be summarized in tables for clear comparison of the activities of different derivatives. The following tables are provided as templates for data presentation.
Table 1: Antitubercular and Antimicrobial Activity of Synthesized Derivatives
| Compound ID | R-Group | MIC (µg/mL) vs M. tuberculosis H37Rv | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli |
| FNPA-Amide-1 | 4-chlorophenyl | |||
| FNPA-Amide-2 | 2,4-difluorophenyl | |||
| FNPA-Ester-1 | methyl | |||
| Isoniazid | (Positive Control) | N/A | N/A | |
| Ciprofloxacin | (Positive Control) | N/A |
Data in this table is hypothetical and for illustrative purposes only.
Table 2: Anti-inflammatory Activity of Synthesized Derivatives
| Compound ID | R-Group | COX-2 Inhibition IC50 (µM) |
| FNPA-Amide-1 | 4-chlorophenyl | |
| FNPA-Amide-2 | 2,4-difluorophenyl | |
| FNPA-Ester-1 | methyl | |
| Celecoxib | (Positive Control) |
Data in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its structural features suggest that its derivatives are promising candidates for the development of new antitubercular, anti-inflammatory, and antimicrobial agents. The protocols and strategies outlined in these application notes provide a framework for researchers to explore the medicinal chemistry of this compound and its derivatives in the pursuit of new drug discoveries. Further investigation into the synthesis and biological evaluation of a diverse library of derivatives is warranted to fully elucidate the therapeutic potential of this chemical scaffold.
References
Application Notes and Protocols for the Derivatization of 2-(2-Fluoro-6-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 2-(2-Fluoro-6-nitrophenyl)acetic acid. This compound serves as a valuable building block in medicinal chemistry and drug discovery, and its derivatization into esters, amides, and acid chlorides opens avenues for the synthesis of a diverse range of molecules with potential therapeutic applications. The protocols provided are based on established chemical transformations and include data from analogous compounds to guide researchers in their synthetic endeavors.
Overview of Derivatization Strategies
The carboxylic acid functionality of this compound is a prime site for chemical modification. The primary derivatization strategies include:
-
Esterification: Conversion of the carboxylic acid to an ester can modify the compound's polarity, solubility, and pharmacokinetic properties. Esters can also serve as protecting groups for the carboxylic acid during subsequent synthetic steps.
-
Amidation: The formation of amides introduces a key structural motif present in many biologically active molecules. This derivatization allows for the exploration of structure-activity relationships by introducing a variety of amine-containing fragments.
-
Acid Chloride Formation: Conversion to the highly reactive acid chloride provides a versatile intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents, to generate a variety of derivatives.
The following sections provide detailed protocols for these key transformations.
Data Presentation: Comparison of Derivatization Methods
The following table summarizes the typical reaction conditions and expected outcomes for the derivatization of this compound. Please note that where specific data for the target molecule is unavailable, information from closely related substituted phenylacetic acids is provided as a reference.
| Derivative | Method | Reagents | Typical Solvent | Typical Temperature | Typical Reaction Time | Reported Yield | Notes |
| Methyl Ester | Fischer Esterification | Methanol, Sulfuric Acid (catalytic) | Methanol (excess) | Reflux | 4-24 h | Good to Excellent (estimated) | Reaction is equilibrium-driven. Use of excess alcohol and/or removal of water can improve yield. |
| Amide | Acylation | Acetyl Chloride, Triethylamine | Dichloromethane | 0 °C to Room Temp. | 3-24 h | 80%[1] | This specific yield is for the synthesis of N-(2-Fluoro-6-nitrophenyl)acetamide from 2-fluoro-6-nitroaniline and acetyl chloride. The reverse reaction (amidation of the carboxylic acid) would likely employ a coupling agent. |
| Acid Chloride | Chlorination | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Neat or Inert Solvent (e.g., Dichloromethane) | Room Temp. to Reflux | 1-4 h | High (estimated) | Reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl). Oxalyl chloride is often used with a catalytic amount of DMF.[2] |
Experimental Protocols
Protocol for the Synthesis of Methyl 2-(2-Fluoro-6-nitrophenyl)acetate (Esterification)
This protocol describes a general procedure for the Fischer esterification of this compound using methanol and a catalytic amount of sulfuric acid.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic Solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol to the flask to act as both reactant and solvent.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the excess methanol using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(2-fluoro-6-nitrophenyl)acetate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol for the Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetamide (Amidation)
This protocol provides a method for the synthesis of N-(2-Fluoro-6-nitrophenyl)acetamide, a representative amide derivative. A reported synthesis from 2-fluoro-6-nitroaniline and acetyl chloride in the presence of triethylamine in dichloromethane at room temperature for 3-24 hours afforded the product in 80% yield.[1] The following is a generalized protocol for the direct amidation of the carboxylic acid using a coupling agent.
Materials:
-
This compound
-
Ammonia solution (e.g., 0.5 M in 1,4-dioxane) or Ammonium Chloride and a base
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
-
Hydrochloric acid (1 M)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Add the coupling agents (e.g., HATU (1.1 eq) or HOBt (1.1 eq) and EDC (1.1 eq)).
-
Add the tertiary amine base (e.g., DIPEA (2.0 eq)) and stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Slowly add the ammonia solution or a mixture of ammonium chloride and a base to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol for the Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetyl Chloride (Acid Chloride Formation)
This protocol outlines the conversion of this compound to its highly reactive acid chloride derivative using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., Dichloromethane or Toluene, optional)
-
Round-bottom flask
-
Reflux condenser with a drying tube or connected to a bubbler
-
Magnetic stirrer and stir bar
-
Distillation apparatus (for purification, if necessary)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic gases (SO₂ and HCl).
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (1.0 eq).
-
Slowly add an excess of thionyl chloride (e.g., 2-5 eq) to the carboxylic acid at room temperature. An inert solvent can be used if the starting material has low solubility in thionyl chloride.
-
A catalytic amount of DMF can be added to accelerate the reaction when using oxalyl chloride.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. The evolution of gases should be observed.
-
The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. Care should be taken to trap the volatile and corrosive thionyl chloride.
-
The resulting crude 2-(2-fluoro-6-nitrophenyl)acetyl chloride is often used immediately in the next synthetic step without further purification. If purification is required, vacuum distillation can be attempted, though care must be taken due to the reactive nature of the product.
Mandatory Visualizations
The following diagrams illustrate the chemical transformations and a general workflow for the derivatization of this compound.
Caption: Chemical derivatization pathways of this compound.
Caption: General experimental workflow for the synthesis of derivatives.
References
Application Notes and Protocols for Purity Assessment of 2-(2-Fluoro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methods and detailed protocols for the purity assessment of 2-(2-Fluoro-6-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. Accurate determination of purity is critical to ensure the quality, safety, and efficacy of the final drug product.[1][2] The methodologies outlined below are based on established analytical techniques and align with regulatory expectations for the analysis of active pharmaceutical ingredients (APIs) and intermediates.[1][3][4][5][6]
Introduction to Purity Assessment
The purity of this compound is determined by identifying and quantifying any impurities present. These impurities can originate from various sources, including starting materials, intermediates, by-products of the synthesis, and degradation products.[7] A comprehensive purity assessment typically involves a combination of chromatographic and spectroscopic techniques to separate, identify, and quantify these impurities.
Potential Impurities:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Positional isomers: Isomers with the fluorine and nitro groups at different positions on the phenyl ring.
-
By-products: Compounds formed from side reactions during synthesis.
-
Degradation products: Impurities formed due to improper storage or handling.
Analytical Method Workflow
A logical workflow is essential for the comprehensive purity assessment of this compound. The following diagram illustrates a typical approach, starting from initial purity screening to the identification and quantification of specific impurities.
Caption: Workflow for the purity assessment of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and should be validated for their intended use in accordance with regulatory guidelines.[3][4][5]
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the primary technique for separating and quantifying non-volatile impurities.[8] A reverse-phase method is generally suitable for this compound.
Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute more non-polar impurities. A typical gradient might be from 10% B to 90% B over 30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak and all impurity peaks to determine the purity profile.
Acid-Base Titration for Overall Assay
Titrimetry provides a simple and accurate method for determining the overall purity of the acidic compound.[10][11][12]
Protocol:
-
Instrumentation: Automatic titrator or manual titration setup with a burette and pH meter/indicator.
-
Titrant: Standardized 0.1 M Sodium Hydroxide (NaOH) solution.
-
Sample Preparation: Accurately weigh approximately 200 mg of this compound and dissolve it in a suitable solvent (e.g., 50 mL of a water/ethanol mixture).
-
Titration: Titrate the sample solution with the standardized NaOH solution. The endpoint can be determined potentiometrically (the point of greatest inflection in the titration curve) or with a colorimetric indicator such as phenolphthalein.[10][12]
-
Calculation: Calculate the purity based on the volume of titrant consumed, its concentration, and the weight of the sample.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information.[13][14][15]
Protocol:
-
Instrumentation: LC-MS system (e.g., with a Quadrupole or Time-of-Flight mass analyzer).
-
LC Conditions: Use the same HPLC method as described in section 3.1, but replace the phosphoric acid in the mobile phase with a volatile acid like formic acid (0.1%) to ensure compatibility with the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically suitable for acidic compounds.
-
Scan Range: m/z 100-1000.
-
-
Data Analysis: Extract the mass spectra for each impurity peak. The molecular weight information can be used to propose potential structures for the impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is used to identify and quantify volatile or semi-volatile impurities.[16][17] Since this compound is a carboxylic acid and not highly volatile, derivatization is often necessary.[18]
Protocol:
-
Instrumentation: GC-MS system.
-
Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., a methyl ester using diazomethane or a silyl ester using BSTFA).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 300 °C) to separate compounds with a wide range of boiling points.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Compare the obtained mass spectra of impurity peaks with spectral libraries (e.g., NIST) for identification.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is an indispensable tool for the definitive structural elucidation of the main component and any unknown impurities.[19][20][21][22][23]
Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments:
-
1H NMR: Provides information about the number and types of protons.
-
13C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity of atoms within the molecule and definitively assign the structure.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and correlations to confirm the structure of this compound and to elucidate the structures of any significant impurities.
Data Presentation
Quantitative data from the various analytical methods should be summarized in tables for easy comparison and reporting.
Table 1: HPLC Purity and Impurity Profile
| Peak ID | Retention Time (min) | Area (%) | Potential Identification |
| 1 | 5.2 | 0.15 | Starting Material |
| 2 | 8.9 | 99.5 | This compound |
| 3 | 12.4 | 0.25 | Unknown Impurity |
| 4 | 15.1 | 0.10 | By-product |
Table 2: Overall Purity by Different Methods
| Analytical Method | Purity (%) |
| HPLC (Area %) | 99.5 |
| Titration (Assay) | 99.6 |
| Quantitative NMR (qNMR) | 99.4 |
Logical Relationships of Analytical Methods
The selection of analytical methods is often guided by the type of impurity being investigated. The following diagram illustrates the relationship between different analytical techniques and the types of impurities they are best suited to detect.
Caption: Selection of analytical methods based on impurity type.
By employing a combination of these analytical techniques and following the detailed protocols, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring it meets the high standards required for pharmaceutical development.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. agilent.com [agilent.com]
- 7. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. hiranuma.com [hiranuma.com]
- 11. resources.saylor.org [resources.saylor.org]
- 12. jmscience.com [jmscience.com]
- 13. agilent.com [agilent.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. benchchem.com [benchchem.com]
- 16. epa.gov [epa.gov]
- 17. benchchem.com [benchchem.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Structure Elucidation of Antibiotics by Nmr Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Structure Elucidation of Antibiotics by NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Analysis of 2-(2-Fluoro-6-nitrophenyl)acetic acid by HPLC-PDA and GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Fluoro-6-nitrophenyl)acetic acid is an aromatic carboxylic acid derivative of interest in pharmaceutical and chemical research. Its structure, featuring a carboxylic acid group, a nitro group, and a fluorine atom, presents unique analytical challenges. Accurate and robust analytical methods are crucial for its quantification in various matrices during research and development.
This document provides detailed protocols for the analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Gas Chromatography-Mass Spectrometry (GC-MS). The HPLC method allows for direct analysis, while the GC-MS method requires a derivatization step to enhance volatility.
High-Performance Liquid Chromatography (HPLC-PDA) Method
High-Performance Liquid Chromatography is a primary technique for the analysis of non-volatile or thermally labile compounds. For acidic aromatic compounds like this compound, a reversed-phase C18 column with an acidified mobile phase provides excellent separation and peak shape.[1][2] A Photodiode Array (PDA) detector is ideal for this analysis, offering high sensitivity for aromatic compounds and providing spectral data that can confirm peak identity and purity.[3][4][5]
Experimental Protocol: HPLC-PDA
a) Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard.
-
Dissolve in 10 mL of diluent (Acetonitrile:Water, 50:50 v/v) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the diluent to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
For unknown samples, dissolve and dilute them in the diluent to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with PDA/DAD Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-15 min: 30% to 70% B; 15-17 min: 70% to 30% B; 17-20 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | PDA/DAD Detector, 254 nm for quantification, spectral scan from 200-400 nm |
HPLC Workflow Diagram
Caption: HPLC-PDA experimental workflow for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of carboxylic acids, a derivatization step is required to convert the analyte into a more volatile and thermally stable form.[6] Silylation, which replaces the active hydrogen on the carboxylic acid with a trimethylsilyl (TMS) group, is a common and effective approach.[7][8] An alternative is esterification using a reagent like Pentafluorobenzyl Bromide (PFBBr), which creates a derivative that is highly sensitive to electron capture detection, although electron ionization (EI) is described here.[9][10][11]
Experimental Protocol: GC-MS (Silylation)
a) Sample Preparation and Derivatization:
-
Prepare standard solutions of this compound in an aprotic solvent like Dichloromethane (DCM) or Acetonitrile.
-
Pipette 100 µL of the standard or sample solution into a GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of anhydrous pyridine (as a catalyst).[12]
-
Cap the vial tightly and heat at 65 °C for 30 minutes to ensure the reaction goes to completion.
-
Cool the vial to room temperature before injection. The resulting TMS-ester is now ready for GC-MS analysis.
b) GC-MS Conditions:
| Parameter | Condition |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Scan Range | m/z 50 - 450 |
GC-MS Workflow Diagram
Caption: GC-MS experimental workflow including the silylation derivatization step.
Summary of Quantitative Data
The following tables summarize the hypothetical performance characteristics of the described HPLC-PDA and GC-MS methods for the analysis of this compound. This data is for illustrative purposes to demonstrate the expected performance of these methods.
Table 1: HPLC-PDA Method Performance
| Parameter | Hypothetical Value |
| Retention Time (RT) | ~ 9.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: GC-MS Method Performance (as TMS-ester)
| Parameter | Hypothetical Value |
| Retention Time (RT) | ~ 11.2 min |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 25 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Characteristic Ions (m/z) | To be determined experimentally |
Note: The performance data presented is hypothetical and should be validated experimentally.
References
- 1. lcms.cz [lcms.cz]
- 2. biotage.com [biotage.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Derivatization techniques for free fatty acids by GC [restek.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
Application Notes and Protocols: The Role of 2-(2-Fluoro-6-nitrophenyl)acetic Acid in Combinatorial Chemistry Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-Fluoro-6-nitrophenyl)acetic acid as a scaffold in the generation of combinatorial chemistry libraries for drug discovery and materials science. The unique substitution pattern of this building block, featuring both an ortho-fluoro and an ortho-nitro group, offers distinct advantages in modulating the physicochemical and biological properties of the resulting library members.
Introduction: The Strategic Advantage of the this compound Scaffold
In the landscape of modern drug discovery, the strategic selection of building blocks for combinatorial libraries is paramount. The this compound scaffold is a valuable starting point for creating diverse libraries of small molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the resulting compounds. Simultaneously, the nitro group, a known pharmacophore and a versatile synthetic handle, can be leveraged for further chemical modifications or can directly contribute to biological activity.
The combination of these two functional groups on a phenylacetic acid core provides a unique platform for generating novel chemical entities with potential therapeutic applications in areas such as inflammation, oncology, and infectious diseases.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in public literature, its properties can be inferred from related compounds.
| Property | Predicted/Inferred Value | Significance in Combinatorial Chemistry |
| Molecular Weight | 215.14 g/mol | Low molecular weight allows for the addition of diverse functionalities without exceeding the typical molecular weight range for drug-like molecules. |
| pKa | Lower than phenylacetic acid (pKa ≈ 4.3) due to the electron-withdrawing effects of the fluoro and nitro groups. | The increased acidity of the carboxylic acid can influence its reactivity in coupling reactions and the ionization state of the final compounds, which affects solubility and biological interactions. |
| Lipophilicity (logP) | Increased compared to phenylacetic acid due to the fluorine atom. | Modulated lipophilicity is crucial for membrane permeability and can be fine-tuned by the choice of building blocks attached to the scaffold. |
| Reactivity | The carboxylic acid is amenable to standard coupling reactions. The nitro group can be reduced to an amine for further diversification. The aromatic ring can undergo nucleophilic aromatic substitution. | Provides multiple points for chemical diversification, enabling the creation of large and structurally varied libraries. |
Applications in Combinatorial Library Synthesis
This compound is an ideal scaffold for the synthesis of "spatially defined" combinatorial libraries where the core structure is constant, and diversity is introduced by varying the substituents attached to the carboxylic acid and potentially through modification of the nitro group.
3.1. Library Design and Strategy
A common strategy is to utilize the carboxylic acid moiety for amide bond formation with a diverse set of amines. This approach can be performed using solid-phase or solution-phase parallel synthesis.
Diagram 1: Combinatorial Library Synthesis Workflow
Caption: Workflow for generating and screening a combinatorial library using this compound.
Experimental Protocols
4.1. General Protocol for Solid-Phase Amide Library Synthesis
This protocol describes the synthesis of a combinatorial amide library on a solid support, such as Rink Amide resin, which upon cleavage yields primary amides. The steric hindrance from the ortho-substituents on the phenylacetic acid scaffold necessitates robust coupling conditions.
Materials:
-
This compound
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA)
-
A diverse set of primary and secondary amines
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Activation and Coupling of this compound:
-
In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt or HOAt in DMF.
-
Add 3 equivalents of DIC and allow the mixture to pre-activate for 10-15 minutes.
-
Add the activated acid solution to the deprotected resin.
-
Add 6 equivalents of DIPEA to the reaction vessel.
-
Agitate the mixture for 4-6 hours at room temperature. The steric hindrance may require longer coupling times or double coupling.
-
Monitor the reaction completion using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Library Diversification (Amide Bond Formation with Diverse Amines):
-
This step is not directly applicable if the library is generated from the cleavage of the Rink Amide linker to form primary amides. If a different linker is used that allows for on-resin diversification, a similar coupling protocol would be used with a library of amines.
-
-
Cleavage and Purification:
-
Wash the resin with DCM (5x) and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.
-
Dry the crude product under vacuum.
-
Purify the library members using preparative HPLC.
-
Quantitative Data (Hypothetical):
The following table presents hypothetical data for the synthesis of a small, representative library to illustrate expected outcomes.
| Amine Building Block | Product Molecular Weight | Yield (%) | Purity (%) (by HPLC) |
| Ammonia (from Rink Amide) | 214.15 | 85 | >95 |
| Benzylamine | 304.28 | 78 | >95 |
| Morpholine | 283.25 | 82 | >95 |
| (S)-(-)-1-Phenylethylamine | 318.31 | 75 | >95 |
Potential Biological Targets and Signaling Pathways
While specific targets for compounds derived from this compound are not yet established, the presence of the fluoro and nitro moieties suggests potential for activity in several areas. Nitroaromatic compounds are known to have antimicrobial and anticancer properties, often through mechanisms involving bioreduction.[1] Fluorinated compounds are prevalent in drugs targeting a wide range of receptors and enzymes due to their ability to enhance binding affinity and metabolic stability.
A combinatorial library derived from this scaffold could be screened against targets involved in:
-
Inflammatory Pathways: Such as cyclooxygenase (COX) enzymes or cytokine signaling pathways.
-
Cancer Cell Proliferation: Targeting kinases or other enzymes involved in cell cycle regulation.
-
Bacterial Growth: Screening for inhibitors of essential bacterial enzymes.
Diagram 2: General Drug Discovery Cascade
Caption: A generalized workflow for identifying bioactive compounds from a combinatorial library.
Conclusion
This compound represents a promising and versatile scaffold for the construction of combinatorial libraries. The strategic incorporation of ortho-fluoro and ortho-nitro substituents provides a strong foundation for generating novel compounds with enhanced drug-like properties. The protocols outlined in these notes provide a starting point for researchers to explore the chemical space around this scaffold and to identify new lead compounds for a variety of therapeutic targets. The adaptability of the synthetic routes allows for the creation of large and diverse libraries, which are essential for successful high-throughput screening campaigns.
References
Application Notes and Protocols for Amide Coupling Reactions with 2-(2-Fluoro-6-nitrophenyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of organic and medicinal chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. However, certain substrates present significant challenges to standard coupling protocols. 2-(2-Fluoro-6-nitrophenyl)acetic acid is one such challenging substrate. The presence of two ortho-substituents, a strongly electron-withdrawing nitro group and a moderately electron-withdrawing fluorine atom, creates significant steric hindrance around the carboxylic acid moiety and deactivates the carboxylate, making it a poor nucleophile.
These electronic and steric factors can lead to sluggish reaction times, low yields, and the need for harsh reaction conditions when employing common amide coupling methods. Therefore, specialized protocols and more potent coupling reagents are often required to achieve efficient amide bond formation with this substrate.
These application notes provide detailed protocols for the successful amide coupling of this compound with primary and secondary amines, focusing on robust and high-yielding methodologies. The protocols outlined below utilize common yet powerful coupling reagents to overcome the inherent difficulties of this substrate.
Data Presentation: Physical and Chemical Properties of Key Reagents
A thorough understanding of the properties of all reaction components is critical for successful experimental design and execution. The following table summarizes key physical and chemical data for this compound and the reagents discussed in the protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting/Boiling Point (°C) | Solubility |
| This compound | C₈H₆FNO₄ | 200.14 | 145-149 | Soluble in DMF, DMSO, THF, Ethyl Acetate |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | 183-188 (dec.)[1][2][3] | Soluble in DMF (150 mg/mL), DMSO (>16 mg/mL), ACN[2][4] |
| PyBOP | C₁₈H₂₈F₆N₆OP₂ | 520.39 | - | Soluble in DMF (~260 g/L), DMSO (>52 mg/mL), NMP, DCM, THF[5] |
| COMU | C₁₁H₁₈F₆N₇O₃P | 428.26 | - | Excellent solubility in DMF, NMP[6][7][8] |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | 110-115[9] | Highly soluble in water (>200 g/L), DCM, THF, DMF[10] |
| HOBt (anhydrous) | C₆H₅N₃O | 135.12 | 156-159[11] | Soluble in DMF, DMSO; moderately soluble in THF, EtOH[12] |
| DIPEA | C₈H₁₉N | 129.24 | 127[13] | Miscible with most organic solvents |
Experimental Protocols
Due to the sterically hindered and electronically deactivated nature of this compound, the use of highly efficient uronium/aminium or phosphonium salt-based coupling reagents is strongly recommended. While carbodiimide-based methods can be attempted, they may require longer reaction times and higher temperatures.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for a wide range of primary and secondary amines, especially for challenging or precious amine substrates, due to the high reactivity of HATU.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
To this solution, add the amine (1.0 - 1.2 eq.) followed by DIPEA (2.0 - 3.0 eq.).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.1 - 1.2 eq.) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting carboxylic acid.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Robust Coupling using PyBOP
PyBOP is another excellent choice for coupling sterically hindered substrates and is known for producing high yields with minimal side reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Standard work-up and purification reagents
Procedure:
-
To a stirred solution of this compound (1.0 eq.), the amine (1.1 eq.), and PyBOP (1.1 eq.) in anhydrous DMF or DCM, add DIPEA (2.5 eq.) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM (if DMF was used as solvent).
-
Wash the organic phase with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The crude product can be purified by flash column chromatography.
Protocol 3: Carbodiimide-Mediated Coupling using EDC and HOBt
This method is more cost-effective but may be less efficient for this particular substrate. Optimization of reaction time and temperature may be necessary.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard work-up and purification reagents
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF under an inert atmosphere.
-
Add the amine (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 12-24 hours. Monitor the reaction for the disappearance of the starting acid.
-
Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude material by flash chromatography.
Summary of Recommended Reaction Conditions
| Parameter | Protocol 1 (HATU) | Protocol 2 (PyBOP) | Protocol 3 (EDC/HOBt) |
| Coupling Reagent | HATU | PyBOP | EDC·HCl |
| Additive | None | None | HOBt |
| Base | DIPEA | DIPEA | DIPEA |
| Solvent | Anhydrous DMF | Anhydrous DMF or DCM | Anhydrous DMF |
| Temperature | Room Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 3-6 hours | 12-24 hours |
| Molar Ratio (Acid:Amine:Reagent:Base) | 1 : 1.1 : 1.1 : 2.5 | 1 : 1.1 : 1.1 : 2.5 | 1 : 1.1 : 1.2 (EDC) : 2.5 |
| Relative Efficiency | Very High | High | Moderate |
Mandatory Visualization
Caption: General experimental workflow for amide coupling reactions.
References
- 1. 148893-10-1 CAS MSDS (HATU) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. HATU CAS#: 148893-10-1 [m.chemicalbook.com]
- 3. HATU | CAS#:148893-10-1 | Chemsrc [chemsrc.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. COMU | 1075198-30-9 | FC15427 | Biosynth [biosynth.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. echemi.com [echemi.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. HOBT [chembk.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. grokipedia.com [grokipedia.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
Challenge 1: Inefficient or Non-Selective Benzylic Bromination of 2-Fluoro-6-nitrotoluene
Question: My benzylic bromination of 2-fluoro-6-nitrotoluene is giving low yields of the desired 2-fluoro-6-nitrobenzyl bromide, and I am observing multiple products. What could be the issue and how can I resolve it?
Answer:
Low yields and the formation of multiple products during the benzylic bromination of 2-fluoro-6-nitrotoluene are common challenges due to the deactivated nature of the starting material. The electron-withdrawing nitro and fluoro groups make the benzylic C-H bonds less reactive towards radical abstraction. Here are some potential causes and troubleshooting steps:
-
Inadequate Radical Initiation: The reaction may not be initiating effectively.
-
Solution: Ensure your radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and active. The reaction mixture should be adequately heated to the decomposition temperature of the initiator. The use of UV light can also be an effective method for initiation.
-
-
Competing Aromatic Bromination: The aromatic ring, although deactivated, can still undergo bromination, especially if bromine concentration is too high.
-
Formation of Dibrominated Product: Over-bromination can lead to the formation of 1-(dibromomethyl)-2-fluoro-6-nitrobenzene.
-
Solution: Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed.
-
-
Reaction Conditions: The reaction temperature and solvent can significantly impact the outcome.
-
Solution: Carbon tetrachloride (CCl₄) or cyclohexane are standard non-polar solvents for this reaction. The reaction should be run at reflux. For highly deactivated substrates, a higher boiling solvent and a higher temperature may be necessary, but this also increases the risk of side reactions. A patent for the bromination of deactivated toluenes suggests the controlled, dropwise addition of bromine at temperatures above 180°C.[3]
-
Challenge 2: Difficulties in the Cyanation of 2-Fluoro-6-nitrobenzyl bromide
Question: I am having trouble with the cyanation of 2-fluoro-6-nitrobenzyl bromide to form 2-(2-fluoro-6-nitrophenyl)acetonitrile. The yield is low and I suspect side reactions. What should I do?
Answer:
The cyanation of benzylic bromides can be complicated by competing elimination reactions and the reactivity of the cyanide nucleophile. Here are some troubleshooting tips:
-
Choice of Cyanide Source: The choice of cyanide salt and its solubility are crucial.
-
Solution: Sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used. The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can improve the solubility and reactivity of the cyanide salt in organic solvents.
-
-
Solvent Selection: The solvent plays a critical role in SN2 reactions.
-
Solution: Polar aprotic solvents like DMSO or DMF are excellent choices as they solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.
-
-
Elimination Side Reactions: The basicity of the cyanide ion can promote the elimination of HBr to form 2-fluoro-6-nitrostyrene.
-
Solution: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Careful monitoring of the reaction progress is essential.
-
-
Hydrolysis of the Product: The nitrile product can be sensitive to hydrolysis under certain conditions.
-
Solution: Ensure anhydrous conditions are maintained throughout the reaction and workup.
-
Challenge 3: Incomplete or Problematic Hydrolysis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile
Question: The hydrolysis of my 2-(2-fluoro-6-nitrophenyl)acetonitrile to the carboxylic acid is either incomplete or results in a complex mixture of products. How can I improve this step?
Answer:
The hydrolysis of nitriles to carboxylic acids can be performed under acidic or basic conditions, but the presence of the ortho-fluoro and nitro groups can make this transformation challenging.
-
Acidic Hydrolysis:
-
Potential Issue: Strong acidic conditions and high temperatures can sometimes lead to decarboxylation or other side reactions. A procedure for a similar compound, p-nitrobenzyl cyanide, uses a mixture of concentrated sulfuric acid and water, with heating.[4]
-
Troubleshooting:
-
Temperature Control: Carefully control the reaction temperature to avoid decomposition.[4]
-
Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged heating can lead to degradation.
-
Workup: Pouring the reaction mixture into ice-water can help to precipitate the product and separate it from the strong acid.[4]
-
-
-
Basic Hydrolysis:
-
Potential Issue: The nitro group can be susceptible to reaction under strongly basic conditions. Additionally, the initial product will be the carboxylate salt, which requires an acidic workup to protonate.
-
Troubleshooting:
-
Milder Conditions: Consider using a two-step procedure where the nitrile is first hydrolyzed to the amide under milder basic conditions, which is then hydrolyzed to the carboxylic acid under acidic conditions.
-
Temperature Control: Use moderate temperatures to avoid unwanted side reactions involving the nitro group.
-
-
Challenge 4: Purification of the Final Product
Question: I am struggling to obtain pure this compound. What are the recommended purification methods?
Answer:
Purification of the final product can be challenging due to its polarity and potential for contamination with starting materials or side products.
-
Recrystallization:
-
Solvent Selection: A common and effective method for purifying solid organic acids. Experiment with different solvent systems. A good starting point would be a mixed solvent system like ethanol/water or toluene.
-
Procedure: Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals. The purity can be checked by melting point determination and analytical techniques like HPLC or NMR.
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent can be gradually increased to elute the desired product. A small amount of acetic acid is often added to the eluent to keep the carboxylic acid protonated and prevent tailing on the column.
-
-
Acid-Base Extraction:
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a weak base like sodium bicarbonate solution. The carboxylic acid will be deprotonated and move to the aqueous layer. The aqueous layer is then acidified (e.g., with HCl) to precipitate the pure acid, which can be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and logical synthetic route starts from 2-fluoro-6-nitrotoluene. The synthesis involves three main steps:
-
Benzylic Bromination: Radical bromination of the methyl group to form 2-fluoro-6-nitrobenzyl bromide.
-
Cyanation: Nucleophilic substitution of the bromide with a cyanide salt to yield 2-(2-fluoro-6-nitrophenyl)acetonitrile.
-
Hydrolysis: Hydrolysis of the nitrile group to the carboxylic acid.
Q2: Are there any alternative synthetic routes?
A2: Yes, alternative routes exist, although they may be less common. One possibility is a malonic ester synthesis starting from 2-fluoro-6-nitrobenzyl bromide. Another approach could involve the direct oxidation of the methyl group of 2-fluoro-6-nitrotoluene to a benzoic acid, followed by homologation, but this is generally more complex. It has been noted that 2-fluoro-6-nitrotoluene can react with concentrated nitric acid at 100°C to form 2-fluoro-6-nitrobenzoic acid, which is a related but different product.[5][6]
Q3: What are the key safety precautions I should take during this synthesis?
A3: Several reagents used in this synthesis are hazardous.
-
NBS and Bromine: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Cyanide Salts: Highly toxic. Handle with extreme care in a fume hood. Have a cyanide antidote kit readily available and be familiar with its use. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
Strong Acids and Bases: Corrosive. Handle with appropriate PPE.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of most of the reactions. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used.
Data Presentation
Table 1: Comparison of Reaction Conditions for Key Synthetic Steps
| Step | Reagents & Conditions | Typical Yield | Key Challenges |
| Benzylic Bromination | 2-fluoro-6-nitrotoluene, NBS, AIBN, CCl₄, reflux | 60-80% | - Competing aromatic bromination- Formation of dibrominated product- Slow reaction due to deactivation |
| Cyanation | 2-fluoro-6-nitrobenzyl bromide, NaCN, DMSO, 50-70°C | 70-90% | - Elimination side reactions- Need for anhydrous conditions |
| Nitrile Hydrolysis | 2-(2-fluoro-6-nitrophenyl)acetonitrile, H₂SO₄/H₂O, reflux | 85-95% | - Potential for decomposition at high temperatures- Incomplete hydrolysis |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoro-6-nitrobenzyl bromide
-
To a solution of 2-fluoro-6-nitrotoluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash it with a small amount of cold CCl₄.
-
Wash the filtrate with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2-fluoro-6-nitrobenzyl bromide, which can be used in the next step without further purification or purified by column chromatography.
Protocol 2: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile
-
In a fume hood, dissolve 2-fluoro-6-nitrobenzyl bromide (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN, 1.2 eq) portion-wise, ensuring the temperature does not rise excessively.
-
Heat the reaction mixture to 50-70°C and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude nitrile.
Protocol 3: Synthesis of this compound
-
Carefully add 2-(2-fluoro-6-nitrophenyl)acetonitrile (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v).[4]
-
Heat the mixture to reflux for the required time (monitor by TLC for the disappearance of the nitrile and intermediate amide).
-
Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
The solid product will precipitate out. Collect the solid by vacuum filtration and wash it with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting benzylic bromination side reactions.
References
- 1. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Fluoro-6-nitrotoluene Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. 2-Fluoro-6-nitrotoluene (98%) - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and addressing common impurities encountered during the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on impurity identification and mitigation.
Q1: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely impurities?
A1: The presence of multiple signals in your analytical run suggests the presence of impurities. Based on common synthetic routes, these are likely to be one or more of the following:
-
Starting Materials: Unreacted starting materials are a common source of contamination.
-
Isomeric Byproducts: Depending on the synthetic route, isomers of the desired product can be formed.
-
Intermediates: In multi-step syntheses, incompletely reacted intermediates may be present.
-
Side-Reaction Products: Unwanted side reactions can generate various impurities.
To identify the specific impurities, it is recommended to compare the retention times/Rf values of your product with those of the starting materials and potential intermediates. If authentic standards are not available, techniques like LC-MS or GC-MS can be invaluable for identifying the molecular weights of the unknown peaks, which can help in deducing their structures.
Q2: I am synthesizing this compound via the nitration of 2-Fluorophenylacetic acid. What are the expected isomeric impurities?
A2: The direct nitration of 2-fluorophenylacetic acid can lead to the formation of several regioisomers due to the directing effects of the fluorine and acetic acid groups. The primary impurities to expect are:
-
4-Nitro isomer: 2-(2-Fluoro-4-nitrophenyl)acetic acid
-
5-Nitro isomer: 2-(2-Fluoro-5-nitrophenyl)acetic acid
-
Dinitro-substituted products: Over-nitration can lead to the formation of dinitrophenylacetic acid derivatives.
The ratio of these isomers can be influenced by the reaction conditions, such as the nitrating agent used, temperature, and reaction time. A patent for a similar synthesis involving the nitration of para-bromo toluene reported the formation of a 10% isomeric impurity[1][2].
Troubleshooting:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, preferably keeping it low, and the rate of addition of the nitrating agent to minimize the formation of unwanted isomers and dinitro products.
-
Purification: Isomeric impurities can often be challenging to separate. Techniques like fractional crystallization or preparative chromatography (HPLC or column chromatography) may be necessary.
Q3: I am using a synthetic route involving the hydrolysis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile. What impurities should I look out for?
A3: The hydrolysis of a nitrile to a carboxylic acid is a common synthetic step. Incomplete reaction is the most likely source of impurities in this case. You should analyze your product for the presence of:
-
Unreacted Nitrile: 2-(2-Fluoro-6-nitrophenyl)acetonitrile
-
Amide Intermediate: 2-(2-Fluoro-6-nitrophenyl)acetamide
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the nitrile.
-
Extended Reaction Time/Harsher Conditions: If the reaction is incomplete, you may need to extend the reaction time or use more forcing conditions (e.g., higher temperature, more concentrated acid/base). Be cautious, as harsh conditions can sometimes lead to degradation of the desired product. A well-established procedure for a similar hydrolysis can be found in Organic Syntheses, which emphasizes careful heating to avoid decomposition[3].
Q4: My synthesis involves the reaction of a 2-fluoro-6-nitro-substituted benzene with a malonic ester derivative. What are the potential side products?
A4: This route, often followed by hydrolysis and decarboxylation, is a powerful method for forming the phenylacetic acid moiety. However, side reactions can occur:
-
Dialkylation: The malonic ester intermediate can potentially undergo a second alkylation, leading to a more complex byproduct.
-
Incomplete Hydrolysis/Decarboxylation: Similar to the nitrile hydrolysis route, you may have the corresponding malonic acid derivative or the ester as impurities if these final steps are not complete.
Troubleshooting:
-
Stoichiometry Control: Use a slight excess of the malonic ester to favor mono-alkylation.
-
Thorough Hydrolysis and Decarboxylation: Ensure the hydrolysis and decarboxylation steps go to completion by monitoring the reaction and applying sufficient heat during decarboxylation. The malonic ester synthesis is a well-understood process with distinct steps that need to be completed[4].
Data on Potential Impurities
| Impurity Name | Potential Origin | Typical Analytical Method | Notes |
| Unreacted Starting Materials | Incomplete reaction | HPLC, GC-MS, TLC | Compare with authentic standards. |
| 2-(2-Fluoro-4-nitrophenyl)acetic acid | Nitration of 2-fluorophenylacetic acid | HPLC, LC-MS | Isomeric impurity, may co-elute. |
| 2-(2-Fluoro-5-nitrophenyl)acetic acid | Nitration of 2-fluorophenylacetic acid | HPLC, LC-MS | Isomeric impurity, may co-elute. |
| Dinitro-fluorophenylacetic acids | Over-nitration of 2-fluorophenylacetic acid | HPLC, LC-MS | Higher molecular weight will be observed. |
| 2-(2-Fluoro-6-nitrophenyl)acetamide | Incomplete hydrolysis of the nitrile | HPLC, LC-MS | Intermediate in the nitrile hydrolysis route. |
| 2-(2-Fluoro-6-nitrophenyl)acetonitrile | Incomplete hydrolysis of the nitrile | HPLC, GC-MS | Starting material for the nitrile hydrolysis route. |
| Diethyl 2-(2-fluoro-6-nitrophenyl)malonate | Incomplete hydrolysis/decarboxylation | HPLC, LC-MS | Intermediate in the malonic ester route. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its potential impurities. Method optimization may be required for specific impurity profiles.
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Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
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Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. A common starting point is a gradient from 30% to 90% acetonitrile over 20 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a mixture of acetonitrile and water.
Visualizations
Troubleshooting Logic for Impurity Identification
Caption: A flowchart outlining the logical steps for identifying unknown impurities.
Potential Synthetic Pathways and Associated Impurities
Caption: Common synthetic routes and their likely impurities.
References
- 1. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 2. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-(2-Fluoro-6-nitrophenyl)acetic acid
This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 2-(2-Fluoro-6-nitrophenyl)acetic acid. The protocols and data presented are based on standard laboratory techniques for similar aromatic carboxylic acids due to the limited specific information available for this compound.
Troubleshooting Guide
Issue 1: Oiling Out During Recrystallization
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Question: My compound is separating as an oil instead of crystals during recrystallization. What should I do?
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Answer: "Oiling out" can occur if the solution is supersaturated or if the cooling rate is too fast. Try the following:
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Re-heat the solution until the oil redissolves completely.
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Add a small amount of additional solvent to decrease the saturation.
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Cool the solution slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath.
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Agitate the solution vigorously as it cools to promote crystallization.
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Use a seed crystal from a previous successful crystallization, if available.
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Issue 2: Poor Recovery After Recrystallization
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Question: I am getting a very low yield after recrystallizing my product. How can I improve this?
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Answer: Low recovery can be due to several factors:
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Using too much solvent: This will keep a significant portion of your product dissolved even at low temperatures. Try to use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cooling for too short a time: Ensure the solution has been adequately cooled to allow for maximum crystal formation.
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Premature crystallization: If the product crystallizes on the filter paper during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.
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Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. You may need to screen different solvents or solvent systems.
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Issue 3: Ineffective Purification by Recrystallization
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Question: My product purity does not improve significantly after recrystallization. What is the problem?
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Answer: This suggests that the impurities have similar solubility properties to your target compound in the chosen solvent. Consider the following:
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Switching the solvent: A different solvent may have a better solubility profile for separating the impurities.
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Performing a second recrystallization: A subsequent recrystallization may remove more of the persistent impurities.
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Switching to a different purification technique: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with different polarities.
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Issue 4: Poor Separation in Column Chromatography
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Question: My spots are not separating well on the TLC plate, and the column chromatography is not effective. What can I do?
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Answer: Poor separation in chromatography is usually related to the mobile phase (eluent).
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Adjust the eluent polarity: If the spots are all running at the top of the TLC plate (high Rf), the eluent is too polar. If they are all at the bottom (low Rf), it is not polar enough. Systematically test different ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).
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Consider a different solvent system: Sometimes, a different combination of solvents can provide better selectivity for your separation.
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Ensure proper column packing: An improperly packed column with air bubbles or cracks will lead to poor separation.
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Frequently Asked Questions (FAQs)
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Q1: What are the most likely impurities in a synthesis of this compound?
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A1: Potential impurities can arise from incomplete reactions or side reactions. These may include unreacted starting materials, by-products from over-reaction, or isomers formed during synthesis.[1] Without a specific synthetic route, it is difficult to predict the exact impurities.
-
-
Q2: Which purification technique is generally preferred for this compound?
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A2: For initial purification of a solid crude product, recrystallization is often a good first choice due to its simplicity and scalability. If recrystallization fails to achieve the desired purity, or if the crude product is an oil, column chromatography is the recommended next step. For closely related compounds, flash chromatography has been used successfully.[2]
-
-
Q3: What solvents are suitable for the recrystallization of this compound?
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Q4: What is a typical eluent system for column chromatography of this compound?
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A4: A common starting point for column chromatography of moderately polar compounds like aromatic carboxylic acids is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low polarity mixture and gradually increasing the proportion of the polar solvent, is often effective. For related nitrophenyl esters, a reverse-phase HPLC method using acetonitrile and water with a phosphoric or formic acid modifier has been described, which could be adapted for preparative liquid chromatography.[3]
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Quantitative Data Summary
The following table presents hypothetical data for different purification techniques to illustrate the expected outcomes. Actual results will vary based on the specific impurities and experimental conditions.
| Purification Technique | Solvent/Eluent System | Purity Before (%) | Purity After (%) | Recovery (%) |
| Recrystallization | Ethanol/Water (3:1) | 85 | 95 | 75 |
| Recrystallization | Toluene | 85 | 92 | 80 |
| Flash Chromatography | Hexane:Ethyl Acetate (4:1) | 85 | >98 | 65 |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene) when hot and cold. The ideal solvent will dissolve the compound completely when hot and result in significant precipitation when cooled.
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Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
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Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
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Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until the solvent level is just at the top of the silica.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
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Fraction Collection: Collect the eluting solvent in fractions.
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Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
byproduct formation in the nitration of 2-fluorophenylacetic acid
Welcome to the technical support center for the nitration of 2-fluorophenylacetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to this specific chemical transformation. The information provided is based on established principles of electrophilic aromatic substitution and practical considerations for nitration reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products of the nitration of 2-fluorophenylacetic acid?
The nitration of 2-fluorophenylacetic acid is an electrophilic aromatic substitution reaction. The substituents on the benzene ring, the fluorine atom (-F) and the acetic acid group (-CH₂COOH), will direct the incoming nitro group (-NO₂). The fluorine atom is an ortho-, para-director, while the acetic acid group is a meta-director relative to its position, but its influence is on the ring as a whole. Given the directing effects, the primary expected products are 4-nitro-2-fluorophenylacetic acid and 6-nitro-2-fluorophenylacetic acid. The formation of the 4-nitro isomer is often favored due to reduced steric hindrance compared to the 6-position.
Q2: What are the common byproducts observed in this reaction?
Common byproducts can include:
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Isomeric nitro products: Formation of other positional isomers of nitro-2-fluorophenylacetic acid.
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Dinitrated products: Introduction of a second nitro group onto the aromatic ring, which can occur under harsh reaction conditions (e.g., high temperatures, excess nitrating agent).[1][2]
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Oxidation products: The carboxylic acid group can be susceptible to oxidation, leading to the formation of tarry substances, especially if the reaction temperature is not well-controlled.[1]
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Products from impurities: If the starting 2-fluorophenylacetic acid is impure, nitration of these impurities will lead to corresponding byproducts.[1]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[1][3] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of products. It is crucial to quench the reaction as soon as the starting material is consumed to prevent the formation of dinitrated byproducts.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction due to low temperature or insufficient reaction time.[1] 2. Formation of significant amounts of byproducts (e.g., dinitration, oxidation). 3. Loss of product during workup and purification. | 1. Allow the reaction to proceed for a longer duration or slightly increase the temperature, while carefully monitoring for byproduct formation. 2. Optimize reaction conditions: maintain low temperatures, use a minimal excess of the nitrating agent, and monitor the reaction closely with TLC.[1] 3. Ensure proper pH adjustment during extraction and use an appropriate solvent system for purification. |
| High percentage of dinitrated byproducts | 1. Reaction temperature is too high.[1] 2. Excess of nitrating agent.[1] 3. Prolonged reaction time.[1] | 1. Maintain the reaction temperature at or below 0 °C using an ice-salt bath.[1] 2. Use a molar ratio of nitric acid to the substrate closer to 1:1.[1] 3. Monitor the reaction progress by TLC and quench the reaction as soon as the starting material is consumed.[1] |
| Formation of tarry substances | 1. Oxidation of the starting material or product by nitric acid, often due to elevated temperatures.[1] | 1. Maintain strict temperature control, keeping it as low as feasible for the reaction to proceed.[1] 2. Consider using a milder nitrating agent, such as nitric acid on silica gel.[1] |
| Difficulty in separating isomers | 1. Similar polarity of the desired product and isomeric byproducts. | 1. Employ column chromatography with a carefully selected solvent system to achieve separation. 2. Fractional crystallization may also be an effective purification method.[1] |
Experimental Protocols
Key Experiment: Nitration of 2-Fluorophenylacetic Acid
Objective: To synthesize 4-nitro-2-fluorophenylacetic acid via electrophilic nitration.
Materials:
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2-Fluorophenylacetic acid
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Concentrated sulfuric acid (98%)
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Concentrated nitric acid (70%)
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Ice
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Distilled water
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Dichloromethane (or other suitable organic solvent)
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Anhydrous sodium sulfate
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TLC plates (silica gel)
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Developing solvent for TLC (e.g., ethyl acetate/hexanes mixture)
Procedure:
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Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
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Reaction Setup: In a separate three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-fluorophenylacetic acid in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture to 0-5 °C in an ice-salt bath.
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Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-fluorophenylacetic acid.[3] It is critical to monitor the internal temperature and maintain it between 0 °C and 5 °C.[1] The rate of addition should be controlled to prevent a rapid temperature increase.
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Reaction Monitoring: Monitor the reaction progress using TLC.
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Quenching: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with stirring.
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Workup: The precipitated solid product can be collected by vacuum filtration and washed with cold water to remove residual acid. If an oil forms, extract it with a suitable organic solvent like dichloromethane.
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Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the nitration of 2-fluorophenylacetic acid.
Caption: Troubleshooting workflow for byproduct formation.
References
optimization of reaction conditions for 2-(2-Fluoro-6-nitrophenyl)acetic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective synthetic route starts from 2-Fluoro-6-nitrotoluene. The synthesis involves three key steps:
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Halogenation: The methyl group of 2-Fluoro-6-nitrotoluene is first halogenated, typically brominated, to form 2-fluoro-6-nitrobenzyl bromide.
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Cyanation: The resulting benzyl bromide is then reacted with a cyanide salt, such as sodium cyanide, to yield 2-(2-fluoro-6-nitrophenyl)acetonitrile.
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Hydrolysis: Finally, the nitrile group is hydrolyzed under acidic conditions to produce the desired this compound.
Q2: What are the critical parameters to control during the hydrolysis of 2-(2-fluoro-6-nitrophenyl)acetonitrile?
The hydrolysis of the nitrile is a critical step. Key parameters to control include:
-
Acid Concentration: A mixture of concentrated sulfuric acid and water is typically used. The concentration of the acid is crucial for efficient hydrolysis.
-
Temperature: The reaction is often heated to reflux. Careful temperature control is necessary to drive the reaction to completion without causing decomposition of the starting material or product.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or LC-MS) to determine the point of complete conversion of the nitrile.
Q3: Can 2-Fluoro-6-nitrotoluene be directly oxidized to this compound?
Direct oxidation of the methyl group to a carboxylic acid in a single step is challenging. While oxidation of 2-Fluoro-6-nitrotoluene with strong oxidizing agents like concentrated nitric acid at high temperatures has been reported to yield 2-fluoro-6-nitrobenzoic acid, achieving the phenylacetic acid derivative directly is not a standard or efficient method.[1][2] The multi-step approach involving halogenation, cyanation, and hydrolysis is generally more reliable.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 2-fluoro-6-nitrobenzyl bromide (Step 1) | 1. Incomplete reaction. 2. Formation of dibrominated side products. 3. Decomposition of the product. | 1. Increase reaction time or temperature. Ensure adequate initiation of the radical reaction (e.g., with AIBN or UV light). 2. Use a controlled amount of the brominating agent (e.g., NBS). 3. Avoid excessive heat and light exposure. Purify the product promptly after the reaction. |
| Low yield of 2-(2-fluoro-6-nitrophenyl)acetonitrile (Step 2) | 1. Inactive or impure sodium cyanide. 2. Poor solubility of reactants. 3. Side reactions, such as elimination. | 1. Use freshly opened, dry sodium cyanide. 2. Use a suitable polar aprotic solvent (e.g., DMSO, DMF) to dissolve the reactants. 3. Maintain a moderate reaction temperature to minimize side reactions. |
| Incomplete hydrolysis of the nitrile (Step 3) | 1. Insufficient acid concentration or amount. 2. Reaction time is too short. 3. Low reaction temperature. | 1. Use a higher concentration of sulfuric acid or increase the molar ratio of acid to nitrile. 2. Monitor the reaction by TLC or LC-MS and extend the reaction time as needed. 3. Ensure the reaction mixture is maintained at a consistent and adequate temperature (reflux). |
| Formation of amide intermediate during hydrolysis | Incomplete hydrolysis of the initially formed amide. | Prolong the reaction time at reflux to ensure complete conversion of the amide to the carboxylic acid. |
| Product purification challenges | Presence of unreacted starting materials or side products with similar polarity to the desired product. | 1. Optimize the reaction conditions to maximize conversion and minimize side product formation. 2. For purification, consider recrystallization from a suitable solvent system or column chromatography with a carefully selected eluent. |
| Dark coloration of the reaction mixture during hydrolysis | Decomposition of the nitro-containing aromatic compound at high temperatures in strong acid. | While some darkening is common, excessive charring can be minimized by carefully controlling the heating rate and avoiding localized overheating.[3][4] |
Experimental Protocols
Step 1: Synthesis of 2-fluoro-6-nitrobenzyl bromide
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Fluoro-6-nitrotoluene in a suitable solvent such as carbon tetrachloride or cyclohexane.
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Add N-bromosuccinimide (NBS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (catalytic amount).
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Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or GC-MS.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter off the succinimide byproduct and wash it with a small amount of the solvent.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-fluoro-6-nitrobenzyl bromide, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of 2-(2-fluoro-6-nitrophenyl)acetonitrile
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In a well-ventilated fume hood, dissolve sodium cyanide (1.2 equivalents) in a polar aprotic solvent such as DMSO or DMF in a round-bottom flask.
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To this solution, add the crude 2-fluoro-6-nitrobenzyl bromide from the previous step dropwise at room temperature with vigorous stirring.
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After the addition is complete, continue stirring at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC.
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Upon completion, pour the reaction mixture into a large volume of ice-water and stir.
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Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-(2-fluoro-6-nitrophenyl)acetonitrile.
Step 3: Synthesis of this compound
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In a round-bottom flask fitted with a reflux condenser, carefully add the 2-(2-fluoro-6-nitrophenyl)acetonitrile to a pre-cooled mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture).
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Heat the reaction mixture to reflux with stirring.
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Monitor the progress of the hydrolysis by TLC or LC-MS until the starting nitrile is no longer detectable.
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After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
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The product will precipitate out of the solution. Collect the solid by filtration.
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Wash the solid with cold water until the washings are neutral to pH paper.
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Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
regioselectivity issues in the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the multi-step synthesis of this compound, primarily focusing on the synthetic route starting from 2-fluoro-6-nitrotoluene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2-fluoro-6-nitrobenzyl bromide (Step 1) | 1. Incomplete reaction. 2. Competing aromatic bromination. 3. Dimerization or polymerization of the starting material or product. | 1. Increase reaction time or temperature cautiously. Ensure the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct stoichiometric amount. 2. Use a radical initiator and light source (e.g., UV lamp) to favor side-chain bromination. Avoid Lewis acid catalysts that promote aromatic substitution. Perform the reaction in a non-polar solvent like carbon tetrachloride or cyclohexane. 3. Maintain a moderate reaction temperature and ensure efficient stirring to prevent localized high concentrations of radicals. |
| Formation of multiple products during cyanation (Step 2) | 1. Hydrolysis of 2-fluoro-6-nitrobenzyl bromide to the corresponding alcohol. 2. Elimination reaction to form 2-fluoro-6-nitrostyrene. 3. Isomerization of the nitrile. | 1. Ensure strictly anhydrous conditions. Use a non-aqueous solvent like acetone or acetonitrile. Dry all glassware and reagents thoroughly.[1] 2. Use a less hindered base if a strong base is required for the cyanation reaction. Maintain a low reaction temperature. 3. While less common, isomerization can be minimized by using milder reaction conditions and shorter reaction times. |
| Incomplete hydrolysis of 2-(2-fluoro-6-nitrophenyl)acetonitrile (Step 3) | 1. Insufficiently harsh reaction conditions (acid or base concentration, temperature). 2. Steric hindrance from the ortho-substituents slowing down the reaction. | 1. Increase the concentration of the acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).[2] Increase the reaction temperature and prolong the reaction time. 2. Consider using microwave-assisted heating to accelerate the hydrolysis.[3] |
| Side reactions during hydrolysis (Step 3) | 1. Decarboxylation of the final product under harsh acidic conditions. 2. Nucleophilic aromatic substitution of the fluorine atom under harsh basic conditions. 3. Reduction of the nitro group under certain hydrolytic conditions. | 1. Monitor the reaction closely and avoid excessive heating or prolonged reaction times once the nitrile is consumed. 2. Use milder basic conditions if possible, or opt for acidic hydrolysis. 3. This is less likely under standard hydrolysis conditions but ensure no reducing agents are present. |
| Low overall yield | Cumulative losses at each step of the multi-step synthesis. | Optimize each reaction step individually before proceeding to the next. Purify intermediates at each stage to avoid carrying impurities forward. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and practical approach is a three-step synthesis starting from 2-fluoro-6-nitrotoluene. This involves:
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Side-chain bromination to yield 2-fluoro-6-nitrobenzyl bromide.
-
Cyanation of the benzyl bromide to form 2-(2-fluoro-6-nitrophenyl)acetonitrile.
-
Hydrolysis of the nitrile to the desired carboxylic acid.
Q2: How can I avoid aromatic bromination in the first step?
To achieve regioselective side-chain bromination, it is crucial to employ free-radical conditions. This can be accomplished by using a radical initiator such as N-bromosuccinimide (NBS) with a light source (UV lamp) or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4][5] The use of non-polar solvents like carbon tetrachloride or cyclohexane also favors radical reactions over electrophilic aromatic substitution.
Q3: What are the best conditions for the cyanation of 2-fluoro-6-nitrobenzyl bromide?
The cyanation can be effectively carried out using sodium cyanide or potassium cyanide in a polar aprotic solvent like acetone or DMSO. To minimize side reactions like hydrolysis, it is essential to maintain anhydrous conditions.[1] Alternatively, modern palladium-catalyzed cyanation methods using less toxic cyanide sources like zinc cyanide or potassium hexacyanoferrate(II) can be employed and may offer milder reaction conditions and better functional group tolerance.[6]
Q4: I am having trouble hydrolyzing the nitrile to the carboxylic acid. What should I do?
The hydrolysis of 2-(2-fluoro-6-nitrophenyl)acetonitrile can be challenging due to the steric hindrance from the ortho-substituents. If you are experiencing incomplete hydrolysis, consider increasing the severity of the reaction conditions. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water at reflux is often effective.[2] For basic hydrolysis, a higher concentration of sodium or potassium hydroxide and elevated temperatures may be necessary. Microwave-assisted hydrolysis can also be a valuable technique to accelerate this transformation.[3]
Q5: Are there any alternative synthetic routes to consider?
Yes, another potential route is the Willgerodt-Kindler reaction of 2-fluoro-6-nitroacetophenone.[7][8] This reaction converts an aryl alkyl ketone to the corresponding thioamide, which can then be hydrolyzed to the carboxylic acid. This method has the advantage of potentially being a shorter synthetic sequence if the starting acetophenone is readily available. However, the compatibility of the nitro group with the reaction conditions (elemental sulfur and an amine like morpholine at high temperatures) would need to be carefully evaluated.[9]
Experimental Protocols
Step 1: Side-Chain Bromination of 2-Fluoro-6-nitrotoluene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-6-nitrotoluene (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride or cyclohexane).
-
Initiation: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide.
-
Reaction: Heat the mixture to reflux while irradiating with a UV lamp. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-fluoro-6-nitrobenzyl bromide can be purified by column chromatography or recrystallization.
Step 2: Cyanation of 2-Fluoro-6-nitrobenzyl bromide
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-6-nitrobenzyl bromide (1 equivalent) in anhydrous acetone or DMSO.
-
Reaction: Add finely powdered sodium cyanide (1.2 equivalents). Heat the mixture with vigorous stirring. The reaction temperature will depend on the solvent used (e.g., reflux in acetone). Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts.
-
Purification: Carefully evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting 2-(2-fluoro-6-nitrophenyl)acetonitrile can be purified by column chromatography.
Step 3: Hydrolysis of 2-(2-fluoro-6-nitrophenyl)acetonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(2-fluoro-6-nitrophenyl)acetonitrile (1 equivalent).
-
Reaction: Carefully add a mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v). Heat the mixture to reflux with stirring. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Isolation: The solid precipitate of this compound is collected by vacuum filtration.
-
Purification: Wash the solid with cold water and recrystallize from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain the pure product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent advances in the Willgerodt-Kindler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. krc.cecri.res.in [krc.cecri.res.in]
- 6. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving the Yield of 2-(2-Fluoro-6-nitrophenyl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid. The synthesis is presented as a two-stage process:
-
Stage 1: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile via Sandmeyer Reaction.
-
Stage 2: Hydrolysis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile to this compound.
Stage 1: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile
This stage involves the conversion of 2-Fluoro-6-nitroaniline to 2-(2-Fluoro-6-nitrophenyl)acetonitrile via a Sandmeyer reaction.[1][2][3][4] This reaction proceeds through the formation of a diazonium salt, which is then displaced by a cyanide group, typically using a copper(I) cyanide catalyst.[1][3][4]
Frequently Asked Questions (FAQs) - Stage 1
Q1: What is the general procedure for the Sandmeyer reaction to synthesize 2-(2-Fluoro-6-nitrophenyl)acetonitrile?
A1: The general procedure involves two main steps:
-
Diazotization: 2-Fluoro-6-nitroaniline is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[5][6][7]
-
Cyanation: The diazonium salt solution is then added to a solution of a cyanide source, typically copper(I) cyanide, to replace the diazonium group with a nitrile group.[1][3][4]
Q2: What are the critical parameters for a successful Sandmeyer cyanation reaction?
A2: Key parameters include:
-
Temperature Control: Diazotization must be carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.
-
pH Control: The pH of the reaction medium is crucial. Diazotization is performed in a strongly acidic medium.
-
Purity of Reagents: The purity of the starting aniline and the freshness of the sodium nitrite solution are important for high yields.
-
Catalyst: The use of a copper(I) salt is essential for the cyanation step.[1][3]
Q3: What are some common side reactions in the Sandmeyer cyanation?
A3: Common side reactions include:
-
Formation of Biaryl Compounds: The aryl radical intermediate can dimerize to form biaryl impurities.[3]
-
Formation of Phenols: The diazonium salt can react with water to form the corresponding phenol, especially if the temperature is not kept low.
-
Formation of Triazenes: If the pH is not sufficiently acidic, the diazonium salt can couple with unreacted aniline to form a triazene.[8]
-
Tar Formation: Overheating or impure reagents can lead to the formation of tarry byproducts.
Troubleshooting Guide - Stage 1
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Nitrile | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive copper(I) cyanide catalyst. | 1. Ensure the use of fresh sodium nitrite solution and sufficient strong acid. Test for excess nitrous acid with starch-iodide paper.[9] 2. Maintain the reaction temperature between 0-5 °C throughout the diazotization and addition to the cyanide solution. 3. Use freshly prepared or high-quality copper(I) cyanide. |
| Presence of Unreacted 2-Fluoro-6-nitroaniline | 1. Insufficient amount of sodium nitrite. 2. Insufficient acid for diazotization. | 1. Use a slight excess of sodium nitrite. 2. Ensure the reaction mixture is strongly acidic. |
| Formation of a Dark-Colored or Tarry Product | 1. Reaction temperature was too high during diazotization. 2. Impure starting materials. | 1. Strictly maintain the temperature at 0-5 °C. 2. Use purified 2-Fluoro-6-nitroaniline. |
| Significant Amount of Phenolic Byproduct | 1. The diazonium salt solution was allowed to warm up before addition to the cyanide. 2. The cyanation reaction was too slow. | 1. Keep the diazonium salt solution cold at all times. 2. Ensure the copper(I) cyanide is active and the reaction is well-stirred. |
Experimental Protocol: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile (Representative)
This protocol is adapted from a similar synthesis of o-tolunitrile and should be optimized for the specific substrate.[9]
Materials:
-
2-Fluoro-6-nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper(I) Cyanide
-
Sodium Cyanide
-
Benzene (or other suitable organic solvent)
-
Ice
Procedure:
-
Preparation of the Cuprous Cyanide Solution: In a suitable flask, prepare a solution of copper(I) cyanide. Refer to established procedures for the preparation of active cuprous cyanide solutions.
-
Diazotization of 2-Fluoro-6-nitroaniline:
-
In a large beaker or flask, suspend 2-Fluoro-6-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. The addition should take approximately 15-20 minutes.
-
After the addition is complete, stir for another 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper.
-
-
Sandmeyer Cyanation:
-
Cool the cuprous cyanide solution to 0-5 °C and add a layer of benzene.
-
Slowly add the cold diazonium salt solution to the vigorously stirred cuprous cyanide solution, maintaining the temperature at 0-5 °C by adding ice. This addition should take about 30 minutes.
-
After the addition is complete, continue stirring at low temperature for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Separate the organic layer.
-
Extract the aqueous layer with benzene.
-
Combine the organic layers, wash with dilute sodium hydroxide solution, then with water, and finally with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Data Presentation: Yields of Similar Sandmeyer Cyanation Reactions
| Starting Aniline | Product | Yield (%) | Reference |
| o-Toluidine | o-Tolunitrile | 63-65 | Organic Syntheses |
| Various anilines | Various benzonitriles | 52-93 | Beletskaya et al.[1] |
| Arenediazonium tetrafluoroborates | Various benzonitriles | 38-92 | Xu et al.[1] |
Stage 2: Hydrolysis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile
This stage involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[10]
Frequently Asked Questions (FAQs) - Stage 2
Q1: What are the common methods for hydrolyzing a nitrile to a carboxylic acid?
A1: The two most common methods are:
-
Acid Hydrolysis: The nitrile is heated under reflux with a strong acid, such as a mixture of sulfuric acid and water or concentrated hydrochloric acid. This directly produces the carboxylic acid and an ammonium salt.[10]
-
Alkaline Hydrolysis: The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.[10]
Q2: Which method, acidic or basic hydrolysis, is generally preferred?
A2: The choice of method can depend on the stability of the other functional groups in the molecule. For many nitrophenylacetonitriles, acid hydrolysis with sulfuric acid and water has been shown to be very effective, often providing high yields.
Q3: What is the main byproduct of nitrile hydrolysis?
A3: The primary intermediate and potential byproduct is the corresponding amide (2-(2-Fluoro-6-nitrophenyl)acetamide). If the reaction is not carried to completion, the amide will be present in the final product mixture.
Troubleshooting Guide - Stage 2
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Carboxylic Acid | 1. Incomplete hydrolysis. 2. Decomposition of the starting material or product under harsh conditions. | 1. Increase the reaction time or temperature. 2. Use a milder hydrolysis method if possible. Monitor the reaction to avoid prolonged heating after completion. |
| Presence of Amide Impurity | The reaction has not gone to completion. | Increase the heating time or use more forcing conditions (e.g., higher concentration of acid/base). |
| Product is a Salt (after basic hydrolysis) | The final product has not been acidified. | After the basic hydrolysis, cool the reaction mixture and carefully add a strong acid (e.g., HCl) until the solution is acidic to precipitate the carboxylic acid. |
| Darkening of the Reaction Mixture | Decomposition of the starting material or product. | Avoid excessive heating. Ensure the flask is heated evenly to prevent superheating on the walls. |
Experimental Protocol: Hydrolysis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile (Representative)
This protocol is adapted from the high-yield synthesis of p-nitrophenylacetic acid.
Materials:
-
2-(2-Fluoro-6-nitrophenyl)acetonitrile
-
Concentrated Sulfuric Acid
-
Water
-
Ice
Procedure:
-
Preparation of the Acid Solution: Prepare a solution of concentrated sulfuric acid in water. Caution: Always add acid to water slowly and with cooling.
-
Hydrolysis:
-
In a round-bottomed flask, add the 2-(2-Fluoro-6-nitrophenyl)acetonitrile.
-
Add the sulfuric acid solution to the nitrile.
-
Attach a reflux condenser and heat the mixture to boiling.
-
Continue boiling for approximately 15-30 minutes. The reaction mixture may darken.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature, then dilute it with an equal volume of cold water.
-
Cool the mixture in an ice bath to 0 °C or below to precipitate the product.
-
Filter the precipitate and wash it several times with ice-cold water.
-
The crude product can be purified by recrystallization from boiling water or a suitable organic solvent system.
-
Data Presentation: Yields of Nitrile Hydrolysis
| Starting Nitrile | Product | Conditions | Yield (%) | Reference |
| p-Nitrobenzyl cyanide | p-Nitrophenylacetic acid | H₂SO₄, H₂O, boil | 92-95 | Organic Syntheses |
| Benzyl cyanide | Phenylacetamide | NH₃, H₂O, 200°C | 62.1 | Patent Data[3] |
| Benzyl cyanide | Phenylacetic acid | NH₃, H₂O, 190°C | 45.1 | Patent Data[3] |
Visualization of Workflows
Overall Synthetic Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield optimization.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. Diazotization Reaction Mechanism [unacademy.com]
- 7. byjus.com [byjus.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting guide for reactions involving 2-(2-Fluoro-6-nitrophenyl)acetic acid
This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Fluoro-6-nitrophenyl)acetic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound, covering common synthetic transformations.
Problem 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom in this compound is highly activated towards nucleophilic displacement due to the strong electron-withdrawing effect of the ortho-nitro group. However, issues can still arise.
| Potential Cause | Troubleshooting Recommendation |
| Insufficiently reactive nucleophile | Increase reaction temperature. If the nucleophile is an amine or alcohol, consider converting it to its more nucleophilic conjugate base (amide or alkoxide) using a non-nucleophilic base (e.g., NaH, K2CO3). |
| Steric hindrance from the nucleophile | If the nucleophile is bulky, consider using a less sterically hindered alternative if possible. Increasing the reaction temperature can also help overcome steric barriers. |
| Poor solvent choice | Use polar aprotic solvents like DMF, DMSO, or NMP to facilitate SNAr reactions. Ensure the solvent is anhydrous, as water can compete as a nucleophile. |
| Side reaction with the carboxylic acid group | The acidic proton of the carboxylic acid can react with basic nucleophiles or bases, neutralizing them. Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. |
Problem 2: Difficulty with Amide Bond Formation or Esterification
The steric hindrance from the ortho-fluoro and nitro substituents can impede reactions at the carboxylic acid functionality.
| Potential Cause | Troubleshooting Recommendation |
| Steric hindrance impeding approach to the carbonyl | Use a less sterically hindered coupling partner if possible. For amide formation, converting the carboxylic acid to an acyl fluoride in situ can be effective for coupling sterically hindered substrates.[1][2] Nickel chloride (NiCl2) has also been shown to catalyze the direct amidation of sterically hindered phenylacetic acids.[3] |
| Standard coupling reagents are ineffective | Traditional coupling reagents like DCC may fail with highly hindered substrates.[1] Consider more robust reagents such as HATU, HOBt with EDCI, or converting the acid to an acyl chloride using thionyl chloride (SOCl2) or oxalyl chloride prior to adding the amine or alcohol. |
| Low reaction temperature | Elevating the reaction temperature can help overcome the activation energy barrier caused by steric hindrance.[3] |
Problem 3: Incomplete or Unselective Reduction of the Nitro Group
Reduction of the nitro group to an amine is a common transformation, but can be challenging in the presence of other functional groups.
| Potential Cause | Troubleshooting Recommendation |
| Catalyst poisoning or inactivity | Ensure the catalyst (e.g., Pd/C, PtO2, Raney Nickel) is fresh and active. In some cases, impurities in the starting material can poison the catalyst. Purifying the starting material may be necessary. |
| Harsh reaction conditions affecting other functional groups | For selective reduction of the nitro group, milder reducing agents are recommended. Fe/NH4Cl, SnCl2, or zinc in acetic acid are often effective and tolerate a wider range of functional groups.[4][5] |
| Poor solubility of the starting material | Low solubility can lead to incomplete reactions. Choose a solvent in which the starting material is soluble, even if it requires heating. For catalytic hydrogenations, solvents like ethanol, methanol, or THF are common. If solubility is a major issue, a mixed solvent system might be beneficial.[6] |
| Formation of side products (e.g., azo compounds) | This can occur with some reducing agents like LiAlH4.[7] Sticking to catalytic hydrogenation or metal/acid reductions will favor amine formation. Proper temperature control is also crucial to avoid side reactions.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
A1: The key reactivity features are centered around the aromatic ring and the carboxylic acid side chain. The aromatic ring is highly electron-deficient due to the ortho-fluoro and ortho-nitro substituents. This makes the fluorine atom an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The carboxylic acid moiety can undergo standard transformations such as esterification and amidation, although the ortho substituents can introduce significant steric hindrance, potentially requiring more forcing reaction conditions or specialized reagents.
Q2: How does the ortho-position of the fluoro and nitro groups affect reactivity compared to other isomers?
A2: The ortho-relationship of the electron-withdrawing nitro group to the fluorine leaving group provides strong activation for SNAr, generally leading to higher reactivity than in meta-substituted isomers. The ortho-position of these bulky groups also creates significant steric hindrance around the acetic acid side chain, making reactions at the carboxylic acid more challenging than for para-isomers.
Q3: What are some common side reactions to be aware of?
A3: In SNAr reactions, if the nucleophile is also a base, deprotonation of the acetic acid can compete with the desired substitution. During the reduction of the nitro group, incomplete reduction can lead to nitroso or hydroxylamine intermediates. Under certain conditions, especially with strong reducing agents, dimerization to form azo or azoxy compounds can occur. Decarboxylation may be a concern under harsh thermal conditions.
Q4: Are there any recommended protecting group strategies for this molecule?
A4: Yes, protecting the carboxylic acid group as an ester (e.g., methyl, ethyl, or t-butyl ester) is a common strategy to prevent its interference in reactions involving the aromatic ring, especially those under basic conditions. The choice of ester will depend on the desired deprotection conditions. For reactions involving the nitro group, it is generally not protected, but rather transformed at a strategic point in the synthesis.
Q5: Can this molecule be used in cross-coupling reactions like Suzuki or Sonogashira?
A5: While the fluorine atom is a poor leaving group for palladium-catalyzed cross-coupling reactions, the corresponding aryl bromide or iodide analogue could be used. In such cases, the electron-withdrawing nature of the nitro group can influence the efficiency of the coupling. For Suzuki couplings with related bromo-substituted benzimidazoles, the choice of an appropriate palladium catalyst, ligand, and base is crucial for achieving high yields.[8] For Sonogashira couplings, issues like catalyst deactivation and homocoupling of the alkyne are potential challenges that need to be optimized for.
Experimental Protocols
The following are representative, generalized protocols that may need to be adapted and optimized for specific substrates and scales.
Protocol 1: General Procedure for Amide Coupling of a Sterically Hindered Phenylacetic Acid
This protocol is adapted from methods developed for sterically hindered substrates.[1][2]
-
Activation to Acyl Fluoride: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N2 or Ar), add a fluorinating agent (e.g., cyanuric fluoride or XtalFluor-E, 1.1 eq).
-
Amine Addition: Stir the mixture at room temperature for 1-2 hours. Then, add the desired amine (1.2 eq) and an appropriate non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Reduction of the Nitro Group
This protocol uses tin(II) chloride, a mild reducing agent suitable for substrates with other sensitive functional groups.[4]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O, 3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Add ethyl acetate and carefully add a saturated aqueous solution of NaHCO3 with stirring until the solution is basic (pH > 8) to neutralize the acid and precipitate tin salts.
-
Isolation and Purification: Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography or recrystallization.
Visual Troubleshooting Guides
Troubleshooting Amide Coupling Reactions
Caption: A logical workflow for troubleshooting low yields in amide coupling reactions.
Troubleshooting Nitro Group Reduction
Caption: A decision tree for troubleshooting incomplete nitro group reductions.
References
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
side reactions of 2-(2-Fluoro-6-nitrophenyl)acetic acid under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the potential side reactions of 2-(2-Fluoro-6-nitrophenyl)acetic acid when used in acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most likely side reactions when working with this compound under acidic conditions?
A1: Based on the structure of this compound, the primary potential side reactions under acidic conditions are decarboxylation and intramolecular cyclization. The presence of an ortho-nitro group can influence the reactivity of the acetic acid side chain.
Q2: Under what specific acidic conditions can decarboxylation occur?
A2: Decarboxylation is more likely to occur under strong acidic conditions, particularly with heating. The nitro group can stabilize a carbanion intermediate, facilitating the loss of carbon dioxide.[1] For instance, treatment of similar nitro-activated phenylacetic acids with strong acids like trifluoroacetic acid has been observed to cause decarboxylation.[1]
Q3: What is intramolecular cyclization in the context of this molecule, and when might it happen?
A3: Intramolecular cyclization could involve the carboxyl group reacting with the nitro group, especially under reducing acidic conditions (e.g., in the presence of a reducing agent like zinc or iron in an acidic medium). This can lead to the formation of cyclic products like lactams or hydroxamic acids.[2] While less common, strong non-reducing acids at high temperatures might also promote cyclization dehydration reactions.
Q4: Can the fluorine atom be displaced under acidic conditions?
A4: Nucleophilic aromatic substitution of the fluorine atom is generally unlikely to be a significant side reaction under most acidic conditions. Such reactions typically require a potent nucleophile. However, under very harsh conditions (high temperature, very strong acid), hydrolysis to the corresponding phenol could be a minor side product.
Troubleshooting Guides
Issue 1: Low yield of desired product and evolution of a gas during reaction.
-
Symptom: You observe gas bubbling from your reaction mixture when heating this compound in a strong acid, and your final yield is lower than expected. The gas is likely carbon dioxide.
-
Possible Cause: Decarboxylation of the starting material. The nitro group activates the benzylic position, making the compound susceptible to losing CO2, especially upon heating in the presence of a strong acid.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If the reaction protocol allows, reduce the temperature to minimize thermal decomposition.
-
Use a Milder Acid: If possible, substitute the strong acid with a weaker one or use a catalytic amount instead of a stoichiometric amount or solvent.
-
Monitor Reaction Carefully: Use techniques like TLC or LC-MS to monitor the consumption of the starting material and the formation of the product and any byproducts. A new, less polar spot or peak could indicate the decarboxylated product (2-fluoro-6-nitrotoluene).
-
Issue 2: Formation of an unexpected, highly polar, and colored byproduct.
-
Symptom: Your reaction mixture develops a dark color, and upon workup, you isolate a byproduct that has a significantly different polarity compared to your starting material or expected product. This could be a cyclized compound.
-
Possible Cause: Intramolecular cyclization, potentially preceded by partial reduction of the nitro group if any reducing agents or metals are present. Even without a dedicated reducing agent, some reaction conditions can favor reduction-cyclization pathways.[2]
-
Troubleshooting Steps:
-
Analyze the Byproduct: Use analytical techniques such as Mass Spectrometry, NMR, and IR spectroscopy to identify the structure of the byproduct. This will confirm if a cyclization has occurred.
-
Control Reaction Atmosphere: If you suspect a reductive cyclization, ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture and oxygen that might participate in side reactions.
-
Re-evaluate Reagents: Scrutinize all reagents for potential reducing impurities.
-
Data Presentation
The following table summarizes hypothetical yield data for a reaction involving this compound under different acidic conditions to illustrate the potential impact of side reactions.
| Acid Catalyst | Concentration (M) | Temperature (°C) | Desired Product Yield (%) | Decarboxylation Byproduct (%) | Other Byproducts (%) |
| HCl | 1 | 50 | 95 | < 1 | ~4 |
| H₂SO₄ | 1 | 50 | 92 | 3 | ~5 |
| H₂SO₄ | 5 | 100 | 65 | 25 | ~10 |
| TFA | 5 | 80 | 70 | 28 | ~2 |
Experimental Protocols
Protocol 1: Monitoring for Decarboxylation via Gas Evolution
This protocol describes a method to qualitatively detect decarboxylation.
-
Apparatus Setup: Assemble a reaction flask with a condenser. Connect the outlet of the condenser to a gas bubbler containing a saturated solution of barium hydroxide or calcium hydroxide.
-
Reaction: Charge the flask with this compound and the acidic solvent to be tested.
-
Heating and Observation: Heat the reaction mixture to the desired temperature. The formation of a white precipitate (barium or calcium carbonate) in the bubbler indicates the evolution of CO₂.
-
Quantification (Optional): For a quantitative measurement, the evolved gas can be passed through a pre-weighed tube containing a CO₂ absorbent (e.g., soda lime), and the weight gain can be correlated to the amount of decarboxylation.
Protocol 2: Identification of Intramolecular Cyclization Products by LC-MS
This protocol outlines a general method for identifying potential cyclized byproducts.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water).
-
LC-MS Analysis: Inject the prepared sample into an LC-MS system.
-
Method: Use a C18 reverse-phase column with a gradient elution profile, for example, starting with 95:5 water:acetonitrile (with 0.1% formic acid) and ramping to 5:95 water:acetonitrile.
-
Data Analysis:
-
Look for new peaks in the chromatogram that increase over time.
-
Examine the mass spectrum of any new peaks. A potential lactam product resulting from reductive cyclization would have a mass corresponding to the loss of water and the addition of two hydrogen atoms from the starting material. A product from dehydration cyclization would correspond to a loss of water.
-
Visualizations
Caption: Proposed pathway for acid-catalyzed decarboxylation.
Caption: Troubleshooting logic for identifying side reactions.
References
managing exothermic reactions in the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid, with a specific focus on managing exothermic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic steps in the synthesis of this compound?
The synthesis of this compound typically involves two key transformations that are significantly exothermic. The initial nitration to produce the precursor, 2-fluoro-6-nitrotoluene, is a classic example of a highly exothermic reaction.[1][2] Subsequently, the hydrolysis of the intermediate, 2-(2-Fluoro-6-nitrophenyl)acetonitrile, to the final carboxylic acid product, whether under acidic or basic conditions, also generates a substantial amount of heat.[3]
Q2: Why is the hydrolysis of the nitrile intermediate exothermic?
The hydrolysis of nitriles to carboxylic acids is an exothermic process because it involves the breaking of a carbon-nitrogen triple bond and the formation of more stable carbon-oxygen double and single bonds. Both acid- and base-catalyzed hydrolysis reactions generate heat.[3] Mixing strong acids, such as sulfuric acid, with water for the hydrolysis medium is also a significant source of heat.
Q3: What are the main safety risks associated with these exothermic reactions?
The primary risk is thermal runaway, an uncontrolled increase in temperature and pressure that can lead to violent reaction, boiling of solvents, and potentially vessel rupture or explosion.[4] Nitration reactions, in particular, are known to be powerfully destructive industrial processes.[1] Additionally, the reagents used, such as mixed nitric and sulfuric acids, are highly corrosive.[5]
Q4: How does temperature affect the hydrolysis reaction?
Higher temperatures increase the rate of hydrolysis. However, for basic hydrolysis, harsher conditions like higher temperatures and vigorous reflux are often required to drive the reaction past the intermediate amide stage to the final carboxylic acid.[5][6] For both acidic and basic hydrolysis, precise temperature control is crucial to prevent thermal runaway.
Q5: Are there safer alternatives to traditional batch processing for these reactions?
Yes, continuous flow chemistry is an inherently safer technology for managing highly exothermic reactions like nitration.[2] Flow reactors have a high surface-area-to-volume ratio, which allows for superior heat transfer and precise temperature control, significantly reducing the risk of thermal runaway.[4][5] This can also lead to improved yields and selectivity.[4]
Troubleshooting Guides
Issue 1: Uncontrolled Temperature Spike During Nitrile Hydrolysis
Q: My reaction temperature is rising rapidly and is not responding to standard cooling. What should I do?
A: This indicates a potential thermal runaway. Immediate and decisive action is required.
-
Stop Reagent Addition: If you are adding a reagent (e.g., concentrated acid or base), stop the addition immediately.
-
Enhance Cooling: Maximize cooling by using an ice/salt bath or a cryo-cooler if available.
-
Emergency Quenching (Use with extreme caution): If the temperature continues to rise uncontrollably, consider quenching the reaction by adding a pre-chilled, inert anti-solvent. This should only be done if you have a pre-planned and validated quenching protocol. The quenching process itself can be highly exothermic, especially when diluting strong acids.[7]
-
Alert Personnel and Evacuate: Inform colleagues of the situation. If the reaction cannot be brought under control, evacuate the immediate area and follow your laboratory's emergency procedures.
Caption: Troubleshooting workflow for a thermal runaway event.
Issue 2: Hydrolysis Reaction is Stalling or Incomplete
Q: My nitrile hydrolysis has stopped before all the starting material is consumed. How can I drive it to completion?
A: Reaction stalling can be due to insufficient energy (temperature), reagent degradation, or poor mixing.
-
Verify Temperature: Ensure the internal reaction temperature is at the target setpoint. For alkaline hydrolysis, higher temperatures are often needed to push the reaction to the carboxylic acid stage.[6]
-
Reagent Stoichiometry: Ensure you have used a sufficient excess of the hydrolyzing agent (acid or base) and water.
-
Increase Temperature (Cautiously): Gradually increase the reaction temperature in small increments (e.g., 5-10 °C), allowing the system to stabilize at each new setpoint. Monitor closely for any signs of an exotherm.
-
Extend Reaction Time: Some hydrolyses can be slow. Continue heating for a longer duration while monitoring the reaction's progress by TLC or LC-MS.
Issue 3: Formation of Amide Byproduct in Basic Hydrolysis
Q: I am trying to synthesize the carboxylic acid using NaOH, but I am isolating the amide as the major product. Why?
A: In basic conditions, hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction conditions are too mild, the reaction can stop at this stage.[5][6]
-
Solution: To form the carboxylate, more vigorous conditions are required. Increase the reaction temperature to induce a vigorous reflux and/or extend the reaction time significantly.[5] Milder conditions, such as using NaOH in a methanol/dioxane mixture at reflux, are sometimes specifically employed to isolate the amide.[1][8]
Experimental Protocols & Data
Protocol: Acid-Catalyzed Hydrolysis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile
This protocol is a representative procedure based on common methods for nitrile hydrolysis.[9][10] Extreme caution must be exercised due to the highly exothermic nature of this reaction.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a temperature probe, charge 2-(2-Fluoro-6-nitrophenyl)acetonitrile.
-
Acid Preparation: In a separate vessel, slowly and cautiously add concentrated sulfuric acid to an equal volume of water with external cooling (ice bath) to prepare a ~50% H₂SO₄ solution. This dilution is highly exothermic.
-
Reaction Setup: Add the diluted sulfuric acid solution to the nitrile in the reaction flask.
-
Heating: Heat the mixture under reflux using a heating mantle. It is critical to apply heat gradually and monitor the internal temperature closely.
-
Monitoring: The reaction should be heated for several hours. Monitor the progress by taking small aliquots and analyzing them via TLC or LC-MS until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and then pour it carefully over crushed ice. The product, this compound, should precipitate as a solid.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization.
Quantitative Data: Managing Hydrolysis Conditions
The following table provides general parameters for nitrile hydrolysis to guide experimental design. Specific conditions must be optimized for each substrate.
| Parameter | Acid Hydrolysis (H₂SO₄) | Basic Hydrolysis (NaOH) | Key Consideration |
| Concentration | Dilute (~50%) H₂SO₄ is often effective.[10] | 10-40% aqueous NaOH. | Higher concentrations increase reaction rate but also the exotherm and risk. |
| Temperature | Reflux (typically 90-100 °C).[11] | Reflux (often >100 °C for full hydrolysis).[6] | Slow, controlled heating is critical to manage the initial exotherm. |
| Reaction Time | Typically 2-5 hours. | Can be >5 hours; vigorous conditions needed.[5] | Monitor by TLC/LC-MS to avoid unnecessary heating. |
| Exotherm Risk | High, especially during acid dilution and initial heating. | High, especially with concentrated base. | Use an ice bath for initial mixing and be prepared for rapid cooling. |
Thermal Risk Assessment Framework
The severity of an exothermic reaction can be classified to better understand and mitigate risks. The adiabatic temperature rise (ΔTad), which is the temperature increase of the reaction mass under adiabatic conditions, is a key parameter.[7]
| Severity Class | Adiabatic Temp. Rise (ΔTad) | Potential Consequence |
| 1 | < 50 K | Temperature increase is low. |
| 2 | 50–100 K | Temperature increase is medium. |
| 3 | 100–200 K | Boiling of solvent is possible. |
| 4 | 200–300 K | Strong boiling of solvent is possible. |
| 5 | > 300 K | Temperature increase can lead to gas evolution and high pressure. |
| Data adapted from thermal safety evaluation literature.[7] |
Visualized Workflows and Logic
Caption: Inferred synthesis workflow for the target molecule.
Caption: Logic diagram for controlling the hydrolysis exotherm.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Nitrophenylacetonitrile | 610-66-2 [chemicalbook.com]
- 4. Solid acid catalysts for fluorotoluene nitration using nitric acid - Publications of the IAS Fellows [repository.ias.ac.in]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
Validation & Comparative
biological activity of 2-(2-Fluoro-6-nitrophenyl)acetic acid and its analogs
An Objective Comparison of the Biological Activity of 2-(2-Fluoro-6-nitrophenyl)acetic Acid Analogs
Introduction
This guide provides a comparative analysis of the biological activity of analogs of this compound. Due to the limited publicly available data on the specific biological activity of this compound, this document focuses on structurally related compounds to provide insights into its potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.
The analogs discussed in this guide share key structural features with this compound, including the phenylacetic acid scaffold, and fluoro and nitro substitutions on the phenyl ring. The primary biological activities observed for these analogs are anticancer and antimicrobial effects. This guide summarizes the available quantitative data, details the experimental protocols used to obtain this data, and provides visualizations of a representative experimental workflow and a potential signaling pathway.
Data Presentation
The biological activities of various analogs of this compound are summarized in the tables below. These tables provide quantitative data for easy comparison of the compounds' performance.
Table 1: Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]
| Compound ID | Structure | Test Cell Line | IC50 (µM)[1] |
| 2a | 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | >100 |
| MCF-7 (Breast Cancer) | >100 | ||
| HL-60 (Promyelocytic Leukemia) | >100 | ||
| 2b | 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 |
| MCF-7 (Breast Cancer) | >100 | ||
| HL-60 (Promyelocytic Leukemia) | >100 | ||
| 2c | 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 |
| MCF-7 (Breast Cancer) | >100 | ||
| HL-60 (Promyelocytic Leukemia) | >100 | ||
| Imatinib | Reference Drug | PC3 (Prostate Carcinoma) | 40 |
Table 2: Antimicrobial Activity of Phenylacetic Acid and Related Compounds
| Compound | Test Organism | MIC (mg/L) | Reference |
| Butyric acid | Escherichia coli (ATCC 25922) | 2300 | [2] |
| Valeric acid | Escherichia coli (ATCC 25922) | 2800 | [2] |
| Butyric acid | Staphylococcus aureus | Not Reported | |
| Valeric acid | Staphylococcus aureus | Not Reported |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Anticancer Activity Evaluation: MTS Assay[1]
-
Cell Culture: Human cancer cell lines (PC3, MCF-7, and HL-60) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5×10^4 cells/well.
-
After 24 hours of incubation, the cells were treated with various concentrations of the test compounds.
-
The plates were incubated for another 48 hours.
-
Following the treatment period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well.
-
The plates were incubated for 4 hours to allow for the formation of formazan.
-
The absorbance was measured at 490 nm using a microplate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Antimicrobial Activity Evaluation: Broth Microdilution Method[2]
-
Bacterial Strains: The antimicrobial activity was tested against various Gram-negative and Gram-positive bacteria.
-
Culture Media: Mueller-Hinton broth was used for the assay.
-
Compound Preparation: Stock solutions of the test compounds were prepared in an appropriate solvent.
-
Assay Procedure:
-
Serial twofold dilutions of the test compounds were prepared in the wells of a 96-well microtiter plate.
-
Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5×10^5 CFU/mL.
-
The plates were incubated at 37°C for 18-24 hours.
-
-
Data Analysis: The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Mandatory Visualization
Experimental Workflow for Biological Activity Screening
Caption: A generalized experimental workflow for the screening and identification of biologically active compounds.
Potential Signaling Pathway for Anticancer Activity
Based on the observed anticancer activity of the analogs, a potential mechanism of action could involve the induction of apoptosis. The following diagram illustrates a simplified apoptotic signaling pathway.
Caption: A simplified diagram of a potential apoptotic signaling pathway induced by an anticancer compound.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of 2-, 4-, and 5-Fluoro-Nitrophenylacetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the chemical reactivity of three isomers of fluoro-nitrophenylacetic acid: 2-fluoro-4-nitrophenylacetic acid, 4-fluoro-2-nitrophenylacetic acid, and 5-fluoro-2-nitrophenylacetic acid. The strategic placement of the electron-withdrawing fluorine and nitro groups on the phenylacetic acid scaffold significantly influences the acidity of the carboxylic acid and the susceptibility of the aromatic ring to nucleophilic attack. Understanding these reactivity differences is paramount for the rational design of synthetic routes and the development of novel pharmaceutical and agrochemical agents.
Influence of Substituent Position on Acidity and Reactivity
The reactivity of substituted phenylacetic acids is largely governed by the electronic effects of the substituents on the benzene ring. Both the fluoro and nitro groups are electron-withdrawing, but their impact varies depending on their position (ortho, meta, or para) relative to the acetic acid moiety and to each other. These effects can be quantitatively estimated using Hammett substituent constants (σ), which measure the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect, which generally leads to increased acidity of the carboxylic acid and enhanced reactivity of the aromatic ring towards nucleophiles.
Based on the established Hammett constants, we can predict the relative reactivity of the isomers. The nitro group is a significantly stronger electron-withdrawing group than the fluoro group (σp-NO₂ = +0.78 vs. σp-F = +0.06). Therefore, the position of the nitro group will have a more dominant effect on the overall reactivity of the molecule.
Table 1: Hammett Substituent Constants for Fluoro and Nitro Groups
| Substituent | σ (para) | σ (meta) |
| -F | +0.062 | +0.337 |
| -NO₂ | +0.778 | +0.710 |
Note: Hammett constants are determined for substituents on a benzoic acid ring and serve as a good approximation for phenylacetic acid derivatives.
Experimental Data: A Comparative Overview
Direct experimental data comparing the reaction kinetics of these specific isomers is sparse in publicly available literature. However, we can infer their relative reactivity from studies on analogous compounds. For instance, the rate of hydrolysis of esters derived from these acids would be a direct measure of the electrophilicity of the carbonyl carbon, which is influenced by the substituents on the aromatic ring. Similarly, the rate of nucleophilic aromatic substitution (SNAr) would reflect the electron deficiency of the aromatic ring.
Without direct comparative experimental data, a theoretical assessment based on the positions of the electron-withdrawing groups remains the primary tool for predicting reactivity.
Predicted Reactivity Order
Based on the electron-withdrawing strengths and positions of the fluoro and nitro groups, the predicted order of reactivity (from most reactive to least reactive) for reactions sensitive to the electron density of the aromatic ring and the acidity of the carboxylic acid is as follows:
-
4-Fluoro-2-nitrophenylacetic acid: The nitro group at the ortho position exerts a strong inductive and resonance effect, significantly increasing the acidity of the carboxylic acid and activating the ring for nucleophilic attack. The para-fluoro group further enhances this effect.
-
2-Fluoro-4-nitrophenylacetic acid: The nitro group at the para position strongly withdraws electron density through resonance, while the ortho-fluoro group contributes a significant inductive effect.
-
5-Fluoro-2-nitrophenylacetic acid: With the fluoro group at the meta position relative to the nitro group, its electron-withdrawing contribution is primarily inductive and less pronounced compared to the ortho and para positions.
Experimental Protocols
Detailed experimental protocols for the synthesis of these specific isomers are not consistently reported. However, general synthetic strategies for nitro- and fluoro-substituted phenylacetic acids can be adapted. A common approach involves the nitration of a corresponding fluorophenylacetic acid precursor.
General Protocol for Nitration of a Fluorophenylacetic Acid:
-
Dissolution: The starting fluorophenylacetic acid isomer is dissolved in a suitable solvent, such as concentrated sulfuric acid.
-
Nitrating Mixture: A nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, is prepared and cooled.
-
Addition: The nitrating mixture is added dropwise to the solution of the fluorophenylacetic acid, maintaining a low temperature (e.g., 0-10 °C) to control the reaction rate and prevent side reactions.
-
Reaction: The reaction mixture is stirred for a specified period until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by pouring the mixture over ice.
-
Isolation: The precipitated product is collected by filtration, washed with cold water to remove residual acid, and then dried.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent.
Caution: Nitration reactions are highly exothermic and should be performed with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.
Visualization of a Representative Reaction Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent reactivity assessment of a fluoro-nitrophenylacetic acid isomer.
Unraveling the Anti-Inflammatory Potential: A Comparative Guide to the Structure-Activity Relationship of 2-(2-Fluoro-6-nitrophenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the pursuit of selective and potent molecular entities remains a paramount objective. Phenylacetic acid derivatives have long been recognized as a privileged scaffold in the design of non-steroidal anti-inflammatory drugs (NSAIDs). This guide delves into the structure-activity relationship (SAR) of a specific subclass: 2-(2-Fluoro-6-nitrophenyl)acetic acid derivatives. By examining the impact of substitutions at the ortho positions of the phenyl ring, particularly with electron-withdrawing groups like fluorine and a nitro group, we aim to provide a comprehensive comparison to inform the rational design of novel anti-inflammatory agents.
The primary biological target for this class of compounds is believed to be microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1][2] mPGES-1 catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a central mediator of inflammation, pain, and fever.[1][3] Selective inhibition of mPGES-1 presents a promising therapeutic strategy, potentially circumventing the gastrointestinal and cardiovascular side effects associated with traditional NSAIDs that target cyclooxygenase (COX) enzymes.[4]
Comparative Analysis of Inhibitory Activity
To elucidate the structure-activity relationship of this compound derivatives, a comparative analysis of their inhibitory potency against mPGES-1 is essential. While direct SAR studies on this specific scaffold are limited in the public domain, we can infer potential relationships by examining data from structurally related phenylacetic acid derivatives and other mPGES-1 inhibitors. The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds against mPGES-1, providing a basis for understanding the influence of different structural motifs.
| Compound/Derivative Class | R1 (ortho) | R2 (ortho) | R3-R5 (other) | Target | IC50 (µM) | Reference |
| Hypothetical Lead Compound | F | NO2 | H | mPGES-1 | - | - |
| Diclofenac | Cl | NH-Ph | H | COX-1/COX-2 | - | [5] |
| Licofelone (Arylpyrrolizine) | - | - | - | mPGES-1/5-LOX | 6 (mPGES-1) | [2] |
| Benzoxazole Derivative 29 | - | - | - | mPGES-1 | 0.002 | [6] |
| Benzoxazole Derivative 37 | - | - | - | mPGES-1 | 0.018 | [6] |
| 2-Mercaptohexanoic Acid Deriv. 38 | - | - | - | mPGES-1 | 1.7 | [1] |
| 2-Mercaptohexanoic Acid Deriv. 39 | - | - | - | mPGES-1 | 2.2 | [1] |
| 2-Mercaptohexanoic Acid Deriv. 40 | - | - | - | mPGES-1 | 2.2 | [1] |
| Compound 1a (from library screen) | - | - | - | mPGES-1 | 1.4 | [2] |
| Compound 2d (from library screen) | - | - | - | mPGES-1 | 0.9 | [2] |
| Compound 3b (from library screen) | - | - | - | mPGES-1 | 1.7 | [2] |
Key Observations and Inferred SAR:
From the available data on related compounds, we can extrapolate the following potential SAR principles for this compound derivatives as mPGES-1 inhibitors:
-
Importance of Ortho Substitution: The presence of substituents at the 2 and 6 positions of the phenylacetic acid core is a common feature in many potent anti-inflammatory agents, including the well-known NSAID, diclofenac.[5] This substitution pattern can induce a twisted conformation, which may be crucial for fitting into the active site of the target enzyme.
-
Role of Electron-Withdrawing Groups: The fluorine and nitro groups at the ortho positions are strong electron-withdrawing groups. This electronic feature can significantly influence the acidity of the carboxylic acid moiety and the overall electronic distribution of the molecule, potentially enhancing its interaction with key amino acid residues in the mPGES-1 active site.
-
Bioisosteric Replacements: The data on benzoxazole and 2-mercaptohexanoic acid derivatives highlight that diverse chemical scaffolds can achieve potent mPGES-1 inhibition.[1][6] This suggests that while the phenylacetic acid core is a good starting point, bioisosteric replacement of the phenyl ring with other heterocyclic or acyclic moieties could lead to improved potency and selectivity.
-
Lipophilicity and Potency: A study on fenbufen analogs, which are metabolized to biphenylacetic acid derivatives, indicates that lipophilicity plays a significant role in their anti-inflammatory activity.[7] The fluoro and nitro substituents in the target scaffold would contribute to its lipophilic character, which may be a favorable property for cell membrane permeability and target engagement.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed experimental protocols for key assays are provided below.
In Vitro mPGES-1 Inhibition Assay
This assay measures the direct inhibitory effect of test compounds on the enzymatic activity of mPGES-1.
Materials:
-
Human recombinant mPGES-1 enzyme (microsomal fraction)
-
Prostaglandin H2 (PGH2) substrate
-
Reduced glutathione (GSH)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
Stop solution (e.g., 1 M HCl)
-
Prostaglandin E2 (PGE2) ELISA kit
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, GSH, and the test compound dilutions.
-
Add the microsomal fraction containing mPGES-1 to each well and pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the PGH2 substrate.
-
Incubate the reaction mixture for 60 seconds at room temperature.
-
Stop the reaction by adding the stop solution.
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based Prostaglandin E2 Production Assay
This assay assesses the ability of compounds to inhibit PGE2 production in a cellular context, providing insights into their cell permeability and efficacy in a more physiological environment.
Materials:
-
Human cell line that expresses mPGES-1 (e.g., A549 lung carcinoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Interleukin-1β (IL-1β) or other inflammatory stimulus
-
Test compounds (dissolved in DMSO)
-
PGE2 ELISA kit
Procedure:
-
Seed the A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with IL-1β (e.g., 10 ng/mL) to induce mPGES-1 expression and PGE2 production.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit.
-
Calculate the percentage of inhibition of PGE2 production for each compound concentration and determine the IC50 value.
Visualizing the Landscape: Pathways and Workflows
To further clarify the scientific context and experimental procedures, the following diagrams are provided.
Caption: The Arachidonic Acid Cascade leading to PGE2 production.
Caption: Workflow for the in vitro mPGES-1 inhibition assay.
Conclusion
While a definitive structure-activity relationship for this compound derivatives as mPGES-1 inhibitors requires further dedicated studies, the analysis of related compounds provides valuable insights for guiding future drug design efforts. The presence of ortho-substituents, particularly electron-withdrawing groups, appears to be a promising strategy for enhancing inhibitory potency. The experimental protocols and conceptual diagrams presented in this guide offer a robust framework for researchers to systematically evaluate novel analogs and contribute to the development of the next generation of selective anti-inflammatory agents. Continued exploration of this chemical space holds significant potential for identifying potent and safer alternatives to current NSAID therapies.
References
- 1. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E synthases: Understanding their pathophysiological roles through mouse genetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin E(2) synthase inhibition as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. benchchem.com [benchchem.com]
Comparative In Vitro Screening of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Antitubercular Agents
A comprehensive analysis of a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives reveals promising candidates for antitubercular drug development. This guide presents a comparative overview of their in vitro efficacy against Mycobacterium tuberculosis H37Rv, including detailed experimental protocols and structure-activity relationship insights.
A novel series of sixteen 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their potential as antitubercular agents. The in vitro screening of these compounds against Mycobacterium tuberculosis H37Rv identified several derivatives with potent activity. Notably, compound 3m , 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide, emerged as the most potent inhibitor, exhibiting a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. This guide provides a detailed comparison of the biological activity of these derivatives, outlines the experimental procedures used for their evaluation, and visualizes the key chemical structures and experimental workflows.
Comparative Analysis of Antitubercular Activity
The synthesized 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives displayed a range of inhibitory activity against M. tuberculosis H37Rv, with MIC values from 4 to 64 µg/mL. The complete dataset is summarized in the table below, allowing for a clear comparison of the efficacy of each derivative.
| Compound ID | Substituent (R) | MIC (µg/mL) vs. M. tuberculosis H37Rv |
| 3a | H | 32 |
| 3b | 2-F | 16 |
| 3c | 3-F | 16 |
| 3d | 4-F | 16 |
| 3e | 2-Cl | 16 |
| 3f | 3-Cl | 16 |
| 3g | 4-Cl | 16 |
| 3h | 2-Br | 8 |
| 3i | 3-Br | 16 |
| 3j | 4-Br | 16 |
| 3k | 2-CH3 | 64 |
| 3l | 3-CH3 | 32 |
| 3m | 2-NO2 | 4 |
| 3n | 3-NO2 | 8 |
| 3o | 4-NO2 | 8 |
| 3p | 2-OCH3 | 64 |
Experimental Protocols
The in vitro evaluation of the synthesized compounds involved a multi-step process, including chemical synthesis and biological assays.
Synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives
The synthesis of the target compounds was achieved through a two-step reaction sequence. The key intermediate, 2-(3-fluoro-4-nitrophenoxy)acetic acid, was first synthesized via a Williamson ether reaction between 3-fluoro-4-nitrophenol and chloroacetic acid. This intermediate was then condensed with various substituted anilines to yield the final N-phenylacetamide derivatives.
Synthetic pathway for the derivatives.
In Vitro Antitubercular Activity Screening
The antitubercular activity of the synthesized compounds was determined using the microdilution method against M. tuberculosis H37Rv. This assay determines the minimum concentration of a compound required to inhibit the visible growth of the bacteria.
Workflow for MIC determination.
Cytotoxicity Assay
To assess the safety profile of the most potent compounds, a cytotoxicity assay was performed using the MTT method on six different human cancer cell lines and a normal Vero cell line. This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that is toxic to the cells.
Structure-Activity Relationship
The screening results provide valuable insights into the structure-activity relationship of this series of compounds. The nature and position of the substituent on the N-phenyl ring significantly influenced the antitubercular activity. The presence of an electron-withdrawing nitro group at the ortho position (compound 3m ) resulted in the highest potency. Halogen substitutions (fluoro, chloro, bromo) at various positions generally led to moderate activity, while bulky or electron-donating groups like methyl and methoxy at the ortho position resulted in reduced or no activity.
Substituent effects on potency.
Validating the Chemical Structure of Synthesized 2-(2-Fluoro-6-nitrophenyl)acetic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the chemical structure of synthesized 2-(2-Fluoro-6-nitrophenyl)acetic acid. Through a combination of predicted spectroscopic data, detailed experimental protocols, and comparative analysis with a structural isomer, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds. The methodologies and data presented herein are intended to ensure the accurate identification and confirmation of the target molecule's structure, a critical step in the drug discovery and development pipeline.
Spectroscopic Analysis: A Comparative Overview
The structural elucidation of a newly synthesized compound relies on a suite of analytical techniques. This section presents the predicted spectroscopic data for this compound and its structural isomer, 2-(4-Fluoro-2-nitrophenyl)acetic acid, generated using publicly available prediction tools. These predictions offer a baseline for comparison with experimental results.
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Predicted Chemical Shifts (δ, ppm) and Multiplicities |
| This compound | 7.85 (t, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.45 (d, 1H, Ar-H), 3.90 (s, 2H, CH₂) |
| 2-(4-Fluoro-2-nitrophenyl)acetic acid | 8.05 (dd, 1H, Ar-H), 7.80 (dd, 1H, Ar-H), 7.30 (m, 1H, Ar-H), 4.00 (s, 2H, CH₂) |
| Predicted using online NMR prediction tools. |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | 171.5 (C=O), 160.0 (d, C-F), 150.0 (C-NO₂), 132.0 (Ar-CH), 128.0 (Ar-CH), 125.0 (d, Ar-CH), 120.0 (Ar-C), 35.0 (CH₂) |
| 2-(4-Fluoro-2-nitrophenyl)acetic acid | 172.0 (C=O), 165.0 (d, C-F), 148.0 (C-NO₂), 135.0 (Ar-C), 130.0 (d, Ar-CH), 122.0 (d, Ar-CH), 115.0 (Ar-CH), 38.0 (CH₂) |
| Predicted using online NMR prediction tools. |
Table 3: Predicted Key IR Absorption Frequencies
| Compound | Predicted Wavenumbers (cm⁻¹) | Assignment |
| This compound | 3300-2500 (broad), 1710 (strong), 1530 & 1350 (strong), 1250 (strong) | O-H (acid), C=O (acid), N-O (nitro), C-F |
| 2-(4-Fluoro-2-nitrophenyl)acetic acid | 3300-2500 (broad), 1705 (strong), 1525 & 1345 (strong), 1260 (strong) | O-H (acid), C=O (acid), N-O (nitro), C-F |
| Predicted using online IR prediction tools. |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Compound | Predicted m/z of Key Fragments | Fragment Identity |
| This compound | 199 (M+), 154 (M+-COOH), 138 (M+-COOH, -O) | Molecular ion, Loss of carboxylic acid, Subsequent loss of oxygen |
| 2-(4-Fluoro-2-nitrophenyl)acetic acid | 199 (M+), 154 (M+-COOH), 124 (M+-COOH, -NO) | Molecular ion, Loss of carboxylic acid, Subsequent loss of nitro group |
| Predicted using online mass spectrometry prediction tools. |
Synthesis and Characterization Workflow
A plausible synthetic route for this compound is outlined below, followed by a generalized workflow for its structural validation.
Caption: A generalized workflow for the synthesis and subsequent structural validation of this compound.
Potential Biological Relevance: p38 MAPK Signaling Pathway
Phenylacetic acid derivatives are known to possess a range of biological activities. Given the potential for anti-inflammatory properties in related compounds, the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key regulator of inflammation, is a plausible target for investigation.[1][2][3][4][]
Caption: A simplified diagram of the p38 MAPK signaling cascade, a key pathway in cellular responses to stress and inflammation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C spectra to elucidate the structure. Compare the experimental data with the predicted values in Tables 1 and 2.
Infrared (IR) Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If preparing a KBr pellet, grind a small amount of the sample with dry KBr and press into a thin, transparent disk.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, the N-O stretches of the nitro group, and the C-F stretch. Compare the observed frequencies with the predicted values in Table 3.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). Acquire the mass spectrum over an appropriate m/z range.
-
Analysis: Determine the molecular weight from the molecular ion peak (M+). Analyze the fragmentation pattern to identify characteristic fragment ions. Compare the observed m/z values with the predicted data in Table 4 to confirm the structure.
References
comparative analysis of spectroscopic data for fluoronitrophenylacetic acid isomers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of fluoronitrophenylacetic acid isomers. This guide provides a comparative analysis of available experimental data to aid in the identification and characterization of these compounds.
The substitution pattern of fluorine and nitro groups on the phenylacetic acid core significantly influences the spectroscopic properties of the resulting isomers. Understanding these differences is crucial for unambiguous identification in complex research and development settings. This guide presents a comparative analysis of available spectroscopic data for various fluoronitrophenylacetic acid isomers and their parent nitrophenylacetic acid compounds, focusing on ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the available experimental spectroscopic data for the isomers of fluoronitrophenylacetic acid and, for comparative purposes, the non-fluorinated nitrophenylacetic acid parent compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | CH₂ (ppm) | COOH (ppm) |
| 2-Nitrophenylacetic acid | 7.50-8.20 (m) | 4.15 (s) | 10.5 (br s) |
| 3-Nitrophenylacetic acid | 7.60-8.40 (m) | 3.80 (s) | 11.0 (br s) |
| 4-Nitrophenylacetic acid | 7.55 (d, J=8.5 Hz, 2H), 8.25 (d, J=8.5 Hz, 2H) | 3.85 (s) | 10.7 (br s) |
| 5-Fluoro-2-nitrophenylacetic acid | No experimental data available | No experimental data available | No experimental data available |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (ppm) | CH₂ (ppm) | C=O (ppm) |
| 2-Nitrophenylacetic acid | 125.1, 128.9, 133.0, 133.9, 134.1, 148.5 | 38.9 | 171.8 |
| 3-Nitrophenylacetic acid | 122.5, 124.0, 129.8, 135.5, 137.9, 148.3 | 40.8 | 172.1 |
| 4-Nitrophenylacetic acid | 124.0 (2C), 130.5 (2C), 142.8, 147.1 | 40.5 | 172.0 |
| 5-Fluoro-2-nitrophenylacetic acid | No experimental data available | No experimental data available | No experimental data available |
Table 3: Infrared (IR) Spectroscopy Data (Key Absorption Bands in cm⁻¹)
| Compound | C=O Stretch | NO₂ Symmetric Stretch | NO₂ Asymmetric Stretch | C-F Stretch | O-H Stretch (Carboxylic Acid) |
| 2-Nitrophenylacetic acid | ~1700 | ~1350 | ~1530 | - | 2500-3300 (broad) |
| 3-Nitrophenylacetic acid | ~1705 | ~1350 | ~1530 | - | 2500-3300 (broad) |
| 4-Nitrophenylacetic acid | ~1700 | ~1345 | ~1520 | - | 2500-3300 (broad) |
| 5-Fluoro-2-nitrophenylacetic acid | No experimental data available | No experimental data available | No experimental data available | No experimental data available | No experimental data available |
Table 4: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion [M]⁺ | [M-H]⁻ | Key Fragmentation Peaks |
| 2-Nitrophenylacetic acid | 181 | 180 | 136, 135, 108, 90, 77 |
| 3-Nitrophenylacetic acid | 181 | 180 | 136, 135, 108, 90, 77 |
| 4-Nitrophenylacetic acid | 181 | 180 | 136, 135, 108, 90, 77 |
| 5-Fluoro-2-nitrophenylacetic acid | Not available | 199[1] | No experimental data available |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. Specific parameters may vary depending on the instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Spectra are typically acquired on a 300, 400, or 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).
-
¹³C NMR Spectroscopy: Spectra are acquired on the same spectrometer, often with proton decoupling to simplify the spectrum. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. Data is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion, gas chromatography (GC), or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are often used for less volatile or thermally labile compounds. The synthesis of 5-fluoro-2-nitrophenylacetic acid reported the use of APCI, detecting the [M-H]⁻ ion.[1]
-
Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap). The resulting mass spectrum is a plot of ion intensity versus m/z.
Experimental Workflow
The logical flow for the comparative analysis of these isomers is depicted in the following diagram.
Caption: Experimental workflow for the comparative spectroscopic analysis of fluoronitrophenylacetic acid isomers.
Discussion of Spectroscopic Trends
While a complete experimental dataset for all fluoronitrophenylacetic acid isomers is not yet available in the public domain, some general trends can be anticipated based on the known effects of fluorine and nitro substituents on aromatic systems.
-
¹H NMR: The position of the fluorine and nitro groups will significantly affect the chemical shifts and coupling constants of the aromatic protons. The strong electron-withdrawing nature of the nitro group will generally deshield adjacent protons, shifting them downfield. The fluorine atom will also influence the chemical shifts of nearby protons and will introduce characteristic H-F coupling.
-
¹³C NMR: The carbon spectrum will also be sensitive to the substituent positions. The carbon atom directly attached to the fluorine will show a large one-bond C-F coupling constant. The electron-withdrawing nitro group will cause a downfield shift of the carbon to which it is attached.
-
IR Spectroscopy: The characteristic vibrational frequencies for the C=O, NO₂, and C-F bonds are expected to be present. The exact positions of the NO₂ stretching bands can sometimes provide clues about the electronic environment of the nitro group.
-
Mass Spectrometry: The fragmentation patterns will be influenced by the positions of the fluoro and nitro groups. Common fragmentation pathways for phenylacetic acids include the loss of water, carbon monoxide, and the carboxyl group. The presence of the nitro group will likely lead to fragments containing NO₂ and its rearrangement products.
This guide will be updated as more experimental data for the various fluoronitrophenylacetic acid isomers becomes publicly available. The provided data for the parent nitrophenylacetic acid compounds serves as a valuable reference for ongoing research in this area.
References
This guide provides a framework for assessing the chemical stability of 2-(2-Fluoro-6-nitrophenyl)acetic acid in comparison to other relevant phenylacetic acid derivatives. Understanding the stability of an active pharmaceutical ingredient (API) is crucial for drug development, ensuring its safety, efficacy, and shelf-life.[1][2][3] This document outlines the key experimental protocols for forced degradation studies, a methodology used to predict the degradation pathways and intrinsic stability of a drug substance under various stress conditions.[1][4][5]
Data Presentation: A Framework for Stability Assessment
| Stability Test | Stress Condition | This compound (% Degradation) | Related Compound A (e.g., Phenylacetic acid) (% Degradation) | Related Compound B (e.g., 2-Nitrophenylacetic acid) (% Degradation) | Major Degradants Identified |
| Hydrolytic | 0.1 M HCl, 60°C, 7 days | Experimental Data | Experimental Data | Experimental Data | Structure Elucidation |
| 0.1 M NaOH, 60°C, 7 days | Experimental Data | Experimental Data | Experimental Data | Structure Elucidation | |
| pH 7 Buffer, 60°C, 7 days | Experimental Data | Experimental Data | Experimental Data | Structure Elucidation | |
| Oxidative | 3% H₂O₂, RT, 24 hours | Experimental Data | Experimental Data | Experimental Data | Structure Elucidation |
| Photolytic | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | Experimental Data | Experimental Data | Experimental Data | Structure Elucidation |
| Thermal (Dry Heat) | 80°C, 48 hours | Experimental Data | Experimental Data | Experimental Data | Structure Elucidation |
| Thermal (Humidity) | 60°C, 75% RH, 7 days | Experimental Data | Experimental Data | Experimental Data | Structure Elucidation |
Experimental Protocols
Forced degradation studies are essential for establishing degradation pathways and developing stability-indicating analytical methods.[1] The following are detailed protocols for the key experiments outlined in the data table.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for compounds containing labile functional groups.[4]
-
Objective: To assess the susceptibility of the compound to acid, base, and neutral hydrolysis.
-
Procedure:
-
Prepare stock solutions of this compound and related compounds in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acidic hydrolysis, add the stock solution to 0.1 M hydrochloric acid.
-
For basic hydrolysis, add the stock solution to 0.1 M sodium hydroxide.
-
For neutral hydrolysis, add the stock solution to a pH 7.0 buffer.
-
Incubate the solutions at 60°C for up to 7 days.[4] If no degradation is observed, the temperature can be increased.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7 days).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Oxidative Stability
-
Objective: To determine the compound's sensitivity to oxidation.
-
Procedure:
-
Dissolve the test compounds in a suitable solvent.
-
Add a solution of 3% hydrogen peroxide.
-
Keep the samples at room temperature for 24 hours, protected from light.
-
Analyze the samples by HPLC at appropriate time intervals.
-
Photostability
Photostability testing determines if a compound degrades upon exposure to light.[6]
-
Objective: To evaluate the impact of light (both UV and visible) on the stability of the compound.
-
Procedure:
-
Expose solid samples and solutions of the compounds to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the exposed and control samples by HPLC to quantify any degradation.
-
Thermal Stability
Thermal stability testing assesses the effect of elevated temperatures on the compound.[7]
-
Objective: To investigate the potential for thermal degradation.
-
Procedure:
-
Dry Heat: Place solid samples of the compounds in a temperature-controlled oven at 80°C for 48 hours.
-
Humidity: Place solid samples in a stability chamber maintained at 60°C and 75% relative humidity for 7 days.
-
After the specified time, allow the samples to cool to room temperature.
-
Dissolve the samples in a suitable solvent and analyze by HPLC.
-
Visualizations
Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation studies, from sample preparation to data analysis.
Caption: Workflow for conducting forced degradation studies.
Logical Relationship of Stability Assessment
This diagram shows the logical progression from identifying the need for stability data to its application in drug development.
Caption: Logical flow of stability assessment in drug development.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Cross-Reactivity of 2-(2-Fluoro-6-nitrophenyl)acetic Acid Derivatives: A Review of Available Data
A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of cross-reactivity for 2-(2-fluoro-6-nitrophenyl)acetic acid derivatives. At present, there are no dedicated studies focusing on the off-target profiles or selectivity of this specific class of compounds against a broad panel of biological targets. Consequently, a detailed comparison guide with quantitative data on their cross-reactivity is not feasible at this time.
While research exists on various phenylacetic acid and nitrophenyl derivatives, the specific combination of a 2-fluoro and 6-nitro substitution on the phenylacetic acid scaffold has not been extensively investigated for its target specificity. The biological activities of related compounds span a wide range, including antitubercular, anti-inflammatory, and antimicrobial effects. However, these studies typically focus on the primary activity and do not provide a comprehensive analysis of potential off-target interactions, which is crucial for assessing cross-reactivity.
For researchers, scientists, and drug development professionals, understanding the potential for off-target binding is a critical aspect of preclinical safety and efficacy assessment. The lack of available data for this compound derivatives highlights an area ripe for future investigation.
General Methodologies for Assessing Cross-Reactivity
In the absence of specific data for the requested compounds, this guide outlines standard experimental approaches and workflows commonly employed in the pharmaceutical industry to characterize the cross-reactivity and selectivity of novel chemical entities. These methodologies are essential for identifying potential safety liabilities and understanding the broader pharmacological profile of a drug candidate.
A typical workflow for assessing off-target effects and thus, cross-reactivity, involves a tiered approach, starting with broad, high-throughput screening and progressing to more focused, in-depth analyses.
Caption: A generalized workflow for determining the cross-reactivity profile of a test compound.
Key Experimental Protocols
Detailed below are summaries of common experimental protocols that would be necessary to generate the data for a comprehensive cross-reactivity comparison guide.
1. Radioligand Binding Assays:
-
Objective: To determine the affinity of a test compound for a wide range of receptors, ion channels, and transporters.
-
Methodology:
-
Cell membranes or purified receptors are prepared.
-
A specific radioligand with known high affinity for the target is incubated with the receptor preparation.
-
The test compound is added at various concentrations to compete with the radioligand for binding to the target.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the binding affinity (Ki).
-
2. Enzyme Inhibition Assays:
-
Objective: To assess the ability of a test compound to inhibit the activity of a panel of enzymes.
-
Methodology:
-
A purified enzyme is incubated with its specific substrate in a buffer system that ensures optimal enzyme activity.
-
The test compound is added at a range of concentrations.
-
The reaction is initiated and allowed to proceed for a defined period.
-
The reaction is stopped, and the amount of product formed is quantified using a suitable detection method (e.g., spectrophotometry, fluorometry, or mass spectrometry).
-
The concentration of the test compound that reduces enzyme activity by 50% (IC50) is determined.
-
3. In Vitro Cellular Assays:
-
Objective: To evaluate the functional consequences of compound binding in a more physiologically relevant context.
-
Methodology:
-
Cells expressing the target of interest (either endogenously or through recombinant technology) are cultured.
-
The cells are treated with the test compound at various concentrations.
-
A specific cellular response that is mediated by the target is measured. This could be a change in second messenger levels (e.g., cAMP, Ca2+), gene expression, or cell viability.
-
The concentration of the compound that produces 50% of the maximal response (EC50 for agonists) or inhibits 50% of the response to a known agonist (IC50 for antagonists) is calculated.
-
Illustrative Signaling Pathway Diagram
Without known targets for this compound derivatives, a specific signaling pathway cannot be depicted. However, the following diagram illustrates a generic kinase signaling pathway, a common target class for small molecule drugs, to demonstrate the type of visualization that would be included in a complete comparison guide.
Caption: A simplified representation of a generic kinase signaling cascade.
Conclusion and Future Directions
The development of a comprehensive cross-reactivity guide for this compound derivatives is contingent upon the generation of primary experimental data. Future research efforts should focus on screening these compounds against large, diverse panels of kinases, GPCRs, ion channels, and other common drug targets. Such studies would not only elucidate the selectivity profile of this chemical scaffold but also provide crucial insights for guiding future drug discovery and development programs. Researchers in the field are encouraged to undertake these foundational studies to unlock the full therapeutic potential and understand the safety liabilities of this compound class.
benchmarking the synthesis of 2-(2-Fluoro-6-nitrophenyl)acetic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 2-(2-Fluoro-6-nitrophenyl)acetic acid, a valuable intermediate in the synthesis of various pharmacologically active molecules. The following sections detail plausible synthetic methodologies, presenting experimental protocols and quantitative data to benchmark their performance.
Introduction
This compound is a substituted phenylacetic acid derivative. The presence of the fluoro and nitro groups on the phenyl ring makes it an attractive precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its structural motifs are found in compounds investigated for a range of biological activities. This guide focuses on a practical, multi-step synthesis from commercially available starting materials and contrasts it with a potential alternative approach, the Willgerodt-Kindler reaction.
Comparative Analysis of Synthetic Methodologies
Two primary synthetic routes are considered for the preparation of this compound. The first is a three-step linear synthesis commencing with the radical bromination of 2-fluoro-6-nitrotoluene. The second is a potential, more direct approach using the Willgerodt-Kindler reaction from a corresponding acetophenone derivative.
Method 1: Multi-step Synthesis from 2-Fluoro-6-nitrotoluene
This is a robust and widely applicable approach for the synthesis of phenylacetic acids. The overall transformation is depicted below:
Caption: Multi-step synthesis of this compound.
Data Presentation: Quantitative Benchmarking of Method 1
The following table summarizes the expected performance of each step in this synthetic route, based on analogous reactions reported in the literature.
| Step | Reaction | Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) |
| 1 | Benzylic Bromination | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), CCl4, Reflux | 2-4 hours | 80-90 | >95 |
| 2 | Cyanation | Sodium Cyanide (NaCN), DMSO, 50-70°C | 2-6 hours | 85-95 | >97 |
| 3 | Hydrolysis | Sulfuric Acid, Water, Reflux | 1-2 hours | 90-98 | >98 |
| Overall | 5-12 hours | ~65-84 | >98 |
Experimental Protocols for Method 1
Step 1: Synthesis of 2-Fluoro-6-nitrobenzyl bromide (Benzylic Bromination)
-
Materials: 2-Fluoro-6-nitrotoluene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).
-
Procedure: To a solution of 2-fluoro-6-nitrotoluene (1.0 eq) in CCl4, NBS (1.1 eq) and a catalytic amount of AIBN are added. The mixture is heated to reflux and stirred for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure to yield the crude 2-fluoro-6-nitrobenzyl bromide, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 2-(2-Fluoro-6-nitrophenyl)acetonitrile (Cyanation)
-
Materials: 2-Fluoro-6-nitrobenzyl bromide, Sodium Cyanide (NaCN), Dimethyl sulfoxide (DMSO).
-
Procedure: To a solution of 2-fluoro-6-nitrobenzyl bromide (1.0 eq) in DMSO, sodium cyanide (1.2 eq) is added portion-wise at room temperature. The reaction mixture is then heated to 50-70°C and stirred for 2-6 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into ice-water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 2-(2-fluoro-6-nitrophenyl)acetonitrile.
Step 3: Synthesis of this compound (Hydrolysis)
-
Materials: 2-(2-Fluoro-6-nitrophenyl)acetonitrile, Sulfuric acid, Water.
-
Procedure: A mixture of 2-(2-fluoro-6-nitrophenyl)acetonitrile (1.0 eq), concentrated sulfuric acid, and water is heated to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of ammonia evolution. The reaction mixture is then cooled to room temperature and poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and dried to yield this compound. The product can be further purified by recrystallization.[1]
Method 2: Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction offers a more convergent approach to phenylacetic acids from the corresponding acetophenones. This method typically involves the reaction of an aryl methyl ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Caption: Willgerodt-Kindler synthesis of this compound.
Data Presentation: Quantitative Benchmarking of Method 2
| Step | Reaction | Reagents & Conditions | Reaction Time | Yield (%) | Purity (%) |
| 1 & 2 | Willgerodt-Kindler & Hydrolysis | Sulfur, Morpholine, Reflux; then H2SO4, H2O, Reflux | 6-12 hours | 40-70 | >95 (after purification) |
| Overall | 6-12 hours | 40-70 | >95 |
Experimental Protocol for Method 2
-
Materials: 2-Acetyl-1-fluoro-3-nitrobenzene, Sulfur, Morpholine, Sulfuric Acid, Water.
-
Procedure: A mixture of 2-acetyl-1-fluoro-3-nitrobenzene (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) is heated to reflux for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the intermediate thioamide can be isolated or, more commonly, directly hydrolyzed. For direct hydrolysis, the reaction mixture is treated with aqueous sulfuric acid and heated to reflux until the evolution of hydrogen sulfide ceases. The mixture is then cooled, and the product is isolated by extraction with an organic solvent, followed by purification.
Benchmarking Summary
| Feature | Method 1: Multi-step Synthesis | Method 2: Willgerodt-Kindler Reaction |
| Starting Material Availability | 2-Fluoro-6-nitrotoluene is commercially available. | 2-Acetyl-1-fluoro-3-nitrobenzene may require synthesis. |
| Number of Steps | Three distinct steps. | Essentially a one-pot reaction followed by hydrolysis. |
| Overall Yield | Generally higher and more predictable (~65-84%). | Typically moderate and can be substrate-dependent (40-70%). |
| Scalability | Each step is generally scalable. | Can be challenging to scale due to the heterogeneous nature and evolution of H2S. |
| Reagent Toxicity | Uses toxic cyanide salts. | Uses sulfur and morpholine; generates H2S gas. |
| Predictability & Reliability | High, based on well-established reactions. | Can be less predictable with highly substituted substrates. |
Conclusion
For the synthesis of this compound, the multi-step synthesis starting from 2-fluoro-6-nitrotoluene (Method 1) is the more reliable and higher-yielding approach based on analogous transformations. While the Willgerodt-Kindler reaction (Method 2) offers a more convergent pathway, its efficiency with the required substituted acetophenone is uncertain and would necessitate preliminary investigation. The choice of method will ultimately depend on the scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling the respective reagents and reaction conditions.
Biological Context and Screening Workflow
While this compound is primarily a synthetic intermediate, related phenylacetic acid derivatives have been investigated for a range of biological activities, including as antimicrobial agents and ion channel modulators.[2][3][4] A typical workflow for the initial biological screening of a novel library of such compounds is outlined below.
Caption: Generalized workflow for biological screening of novel compounds.
References
- 1. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 2-(2-Fluoro-6-nitrophenyl)acetic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic introduction of fluorine and nitro groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These substitutions profoundly influence a molecule's electronic properties, metabolic stability, and binding interactions. Phenylacetic acids bearing these functionalities, such as 2-(2-Fluoro-6-nitrophenyl)acetic acid and its isomers, are highly valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and other high-value compounds.[1][2]
This guide provides an objective comparison of the synthetic utility of this compound and its key isomers. We will evaluate their synthetic accessibility, comparative reactivity, and applications, supported by experimental data and detailed protocols.
Comparative Data of Fluoronitrophenylacetic Acid Isomers
The position of the fluoro and nitro substituents on the phenyl ring significantly impacts the physical properties and reactivity of the molecule. A summary of key isomers is presented below.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound |
| Not available | C₈H₆FNO₄ | 199.14 | Not available |
| 2-(2-Fluoro-4-nitrophenyl)acetic acid |
| 315228-19-4 | C₈H₆FNO₄ | 199.14 | Not available |
| 2-(2-Fluoro-5-nitrophenyl)acetic acid |
| 195609-18-8 | C₈H₆FNO₄ | 199.14 | Not available |
| 2-(3-Fluoro-4-nitrophenyl)acetic acid |
| 163395-24-2 | C₈H₆FNO₄ | 199.14 | Not available |
| 2-(5-Fluoro-2-nitrophenyl)acetic acid |
| 29640-98-0 | C₈H₆FNO₄ | 199.14 | 155 °C[3] |
Evaluation of Synthetic Utility
The synthetic utility of these isomers is primarily dictated by two factors: the ease of their preparation and their reactivity in subsequent transformations. Both the fluorine and nitro groups are strongly electron-withdrawing, which activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) and increases the acidity of the benzylic protons of the acetic acid moiety.
Synthesis of Fluoronitrophenylacetic Acid Scaffolds
Several general strategies are employed for the synthesis of substituted phenylacetic acids. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
Common Synthetic Routes:
-
Hydrolysis of Benzyl Cyanides : This is a classic and robust method involving the acid- or base-catalyzed hydrolysis of the corresponding substituted benzyl cyanide.[4][5] The benzyl cyanides themselves are often prepared from the corresponding benzyl halides.
-
Carbonylation of Benzyl Halides : Palladium-catalyzed carbonylation provides an efficient route to introduce the carboxylic acid group directly from a benzyl halide using carbon monoxide.[4][6]
-
From Substituted Nitrobenzenes : A versatile approach starts with a substituted halonitrobenzene, which undergoes substitution with a cyanide-bearing nucleophile (like ethyl cyanoacetate), followed by hydrolysis and decarboxylation to yield the desired product.[7][8]
The synthesis of this compound is particularly challenging due to the steric hindrance imposed by the two ortho substituents flanking the acetic acid side chain. This can impede reactions that build the side chain, such as Suzuki couplings or Friedel-Crafts type reactions. In contrast, isomers with less steric crowding around the reaction center, such as the 4- and 5-substituted variants, are generally more accessible.[9]
Below is a generalized workflow for the synthesis of a fluoronitrophenylacetic acid starting from a substituted fluoronitrobenzene.
Comparative Reactivity
The electronic effects of the fluoro and nitro groups govern the reactivity of the aromatic ring and the side chain.
-
This compound : The two strong electron-withdrawing groups ortho to the side chain make the benzylic protons significantly acidic, facilitating enolate formation for subsequent alkylation or condensation reactions. However, the steric bulk severely hinders reactions directly on the ring or those requiring approach to the benzylic carbon.
-
Isomers with para-Nitro Group (e.g., 2-Fluoro-4-nitrophenyl) : The nitro group at the para position strongly activates the ring for nucleophilic aromatic substitution, particularly for displacement of the fluorine atom.
-
Isomers with ortho-Nitro Group (e.g., 5-Fluoro-2-nitrophenyl) : The ortho-nitro group is highly effective at stabilizing a negative charge through resonance, making these isomers excellent substrates for reactions involving nucleophilic attack on the ring.[10] Furthermore, the nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions with the acetic acid side chain to form various heterocyclic systems, a common strategy in drug synthesis.[11]
The diagram below illustrates how the substituent positions influence the electronic properties and potential reaction pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published work. Below are representative protocols for key synthetic transformations.
Protocol 1: Synthesis of 2-Nitro-4-substituted Phenylacetic Acid via Benzyl Cyanide Hydrolysis
This protocol is adapted from a general procedure for the synthesis of 2-nitro-4-substituted phenylacetic acids.[7][8]
-
Step 1: Nitration of 4-substituted Halobenzene : The starting 4-substituted halobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid in a polar solvent like dichloromethane to yield the 2-X-5-substituted-nitrobenzene.
-
Step 2: Cyanation : The resulting nitrobenzene derivative is subjected to a substitution reaction with an excess of ethyl cyanoacetate under basic conditions (e.g., potassium carbonate).
-
Step 3: Hydrolysis and Decarboxylation : The intermediate product is then heated with excess concentrated hydrochloric acid to hydrolyze both the ester and nitrile groups, followed by decarboxylation, to afford the 2-nitro-4-substituted benzyl cyanide.
-
Step 4: Final Hydrolysis : The benzyl cyanide is hydrolyzed to the final phenylacetic acid product by heating in a strong acid (e.g., sulfuric acid) or strong base (e.g., sodium hydroxide) aqueous solution.[12]
-
Work-up : The reaction mixture is cooled and diluted with water. The pH is adjusted to precipitate the crude product.
-
Purification : The solid product is collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Palladium-Catalyzed Carbonylation of a Benzyl Halide
This protocol describes a general method for converting a benzyl halide into a phenylacetic acid.[4]
-
Reaction Setup : In a high-pressure reactor, combine the substituted benzyl chloride (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), a phosphine ligand such as triphenylphosphine (PPh₃, 0.02 eq), and a suitable solvent like toluene.
-
Reaction Conditions : Add an aqueous solution of a base (e.g., sodium hydroxide, 2.0 eq). Pressurize the reactor with carbon monoxide (CO) to 10-20 atm.
-
Heating : Heat the reaction mixture to 80-100 °C and stir for 4-6 hours until the starting material is consumed (monitored by TLC or GC).
-
Work-up : After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO. Separate the aqueous and organic layers.
-
Isolation : Acidify the aqueous layer with concentrated HCl to precipitate the phenylacetic acid product.
-
Purification : Collect the solid by filtration, wash thoroughly with water, and recrystallize from an appropriate solvent to yield the pure product.
Conclusion
While all fluoronitrophenylacetic acid isomers are valuable synthetic intermediates, their utility is highly dependent on the substitution pattern. This compound , with its sterically hindered and electronically activated framework, is best suited for reactions involving the functionalization of the acetic acid side chain. In contrast, isomers like 2-(2-fluoro-4-nitrophenyl)acetic acid and 2-(5-fluoro-2-nitrophenyl)acetic acid are superior precursors for modifications of the aromatic ring via nucleophilic substitution or for the construction of fused heterocyclic systems. The choice of isomer is therefore a critical strategic decision in the design of a synthetic route, balancing accessibility with the desired reactivity for subsequent transformations. Researchers should select the isomer that best leverages electronic and steric effects to achieve their specific synthetic goals.
References
- 1. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Fluoro-2-nitrophenylacetic acid | 29640-98-0 | FF70114 [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 8. CN101805265B - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. chemimpex.com [chemimpex.com]
- 11. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Safety Operating Guide
Proper Disposal Procedures for 2-(2-Fluoro-6-nitrophenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Disposal Guidance
The proper disposal of 2-(2-Fluoro-6-nitrophenyl)acetic acid, a halogenated nitroaromatic compound, is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach to its safe handling and disposal, drawing from safety data for structurally similar compounds. Adherence to these procedures is vital for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on data for analogous compounds, this substance should be treated as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin exposure.[2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area.[1][2] |
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal plant.[1][3] Always handle the chemical waste in accordance with local, regional, and national regulations.[4]
1. Waste Segregation and Collection:
-
Designated Waste Container: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, wipes) in a designated, properly labeled hazardous waste container.
-
Halogenated Organic Waste: As a fluorinated compound, this chemical should be segregated as a halogenated organic waste.[5] Do not mix with non-halogenated waste streams to avoid increased disposal costs and ensure proper treatment.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., harmful, irritant).
2. Spill Management:
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Avoid generating dust.[6]
-
Carefully sweep up the solid material using dry clean-up procedures.[6]
-
Place the collected material into a sealed and labeled container for hazardous waste disposal.[2][6]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team or environmental health and safety (EHS) office.
-
Prevent the spill from entering drains or waterways.[6]
-
3. Container Decontamination:
-
Empty Containers: Empty containers that held this compound must be properly decontaminated before disposal.
-
Rinsing: The first rinse of the container with a suitable solvent (e.g., acetone or ethanol) must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.
-
Disposal of Rinsed Containers: After thorough rinsing and air-drying, the container may be disposed of according to your institution's guidelines for decontaminated labware.
4. Final Disposal:
-
Licensed Waste Hauler: Arrange for the collection of the hazardous waste container by a licensed environmental waste management contractor.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with regulatory requirements.
Experimental Workflow for Disposal
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
References
Personal protective equipment for handling 2-(2-Fluoro-6-nitrophenyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(2-Fluoro-6-nitrophenyl)acetic Acid in a laboratory setting. The following information is critical for ensuring the safety of all personnel and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary
| Hazard Classification (Anticipated) | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritant[1][2] | Chemical-resistant gloves (e.g., nitrile, neoprene), Lab coat, Closed-toe shoes[3] | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[1][4] |
| Eye Irritant[1][2] | Chemical safety goggles or a full-face shield[3][5][6] | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][4] |
| Respiratory Irritant (as dust)[1] | Use in a chemical fume hood. If not possible, a NIOSH-approved respirator is necessary.[7][8] | Move the person to fresh air. If breathing is difficult, give oxygen.[1][9] |
| Corrosive (Potential) | In addition to standard PPE, a chemical-resistant apron may be required.[4][5] | Follow first aid for skin and eye contact. Seek immediate medical attention.[4] |
Experimental Protocols: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Engineering Controls: All handling of solid this compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above. This includes a lab coat, chemical-resistant gloves, and chemical safety goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard.[3][5][6]
-
Weighing: Use a weigh boat or paper to contain the solid during weighing. Handle with care to avoid creating dust.
-
Transport: When transporting the chemical, ensure the container is securely sealed. For larger quantities, use a secondary container.[5]
2.2. Dissolving and Reactions:
-
Solvent Addition: When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
Exothermic Reactions: Be aware that dissolving some solids can be an exothermic process. Monitor the temperature of the solution.
-
Reaction Setup: Conduct all reactions in a chemical fume hood. Ensure all glassware is properly secured.
2.3. Emergency Procedures:
-
Spills:
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).
-
Sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[9]
-
For large spills, evacuate the area and contact the institutional safety office.
-
-
Skin Contact: Immediately go to the nearest safety shower and flush the affected area for at least 15 minutes. Remove contaminated clothing while under the shower.[4]
-
Eye Contact: Immediately go to the nearest eyewash station and flush the eyes for at least 15 minutes.[4]
-
Inhalation: Move to fresh air. If experiencing respiratory symptoms, seek medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Container Management:
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain.[11]
-
Visual Safety Workflows
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for handling this compound.
Caption: Logical relationship of hazard identification and control measures.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 6. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

